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  • Product: 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile
  • CAS: 1340167-38-5

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity Profiling of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile: A Technical Guide for Covalent-Reversible Protease Inhibition

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Content Type: Technical Whitepaper & Protocol Blueprint Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Content Type: Technical Whitepaper & Protocol Blueprint

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the functionalized lactam scaffold represents a highly tunable pharmacophore. Specifically, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS: 1340167-38-5) is a commercially available building block that possesses the critical structural prerequisites for targeted protease inhibition[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic biological probe. The molecule features a 5-oxopyrrolidine (lactam) core for hydrogen bonding, a cyclobutylmethyl moiety that provides conformational rigidity and lipophilicity for the S1/S2 hydrophobic pockets of target enzymes, and a carbonitrile group—a classic electrophilic warhead. This whitepaper establishes a rigorous, causality-driven framework for evaluating the in vitro biological activity of this compound, specifically focusing on its potential as a reversible covalent inhibitor of cysteine proteases (e.g., Cathepsin L, Cruzain)[2][3].

Structural Rationale & Mechanistic Hypothesis

To design an effective in vitro screening cascade, we must first understand the molecular causality of the inhibitor-target interaction. Nitrile-based inhibitors do not operate via simple competitive occlusion. Instead, they follow a two-step kinetic mechanism:

  • Non-Covalent Encounter: The cyclobutylmethyl group anchors the molecule in the hydrophobic pocket of the protease, orienting the warhead[4].

  • Covalent Bond Formation: The electrophilic carbon of the nitrile group undergoes nucleophilic attack by the catalytic cysteine (e.g., Cys25) in the enzyme's active site. This forms a reversible, thermodynamically stable thioimidate adduct [2][4].

Because this process is reversible, the compound avoids the long-term toxicity and off-target immunogenicity often associated with irreversible (e.g., Michael acceptor) covalent modifiers[3].

MOA A 1-(Cyclobutylmethyl)-5-oxopyrrolidine- 3-carbonitrile (Inhibitor) C Reversible Thioimidate Adduct (Covalent Complex) A->C Nucleophilic Attack B Target Cysteine Protease (Active Site Cys25) B->C D Enzyme Inactivation (Substrate Cleavage Blocked) C->D

Mechanism of Action: Reversible covalent binding of the carbonitrile warhead to the catalytic cysteine.

Experimental Workflows & Methodologies

To validate the biological activity of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, we deploy a self-validating system consisting of a biochemical functional assay and a cellular target engagement assay.

Biochemical Profiling: FRET-Based Protease Assay

Causality: Förster Resonance Energy Transfer (FRET) assays allow for the real-time, continuous monitoring of enzyme kinetics. Because nitrile warheads exhibit slow-binding kinetics (due to the time required for covalent bond formation), a pre-incubation step is mandatory to achieve thermodynamic equilibrium. Measuring the ratio of donor to acceptor fluorescence provides a highly accurate, internally calibrated readout of substrate cleavage[5][6].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare Assay Buffer (20 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1% Tween-20, 1 mM DTT). Note: DTT is required to keep the catalytic cysteine in its reduced, nucleophilic state.

  • Compound Dilution: Prepare a 10-point dose-response curve of the compound in 100% DMSO, then dilute 1:50 in Assay Buffer (final DMSO concentration <2% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation (Critical Step): Add 10 µL of recombinant target protease (e.g., 0.5 nM final concentration) to 10 µL of the compound dilutions in a 384-well black microplate. Incubate at 37°C for 30–60 minutes. Causality: This allows the reversible thioimidate bond to form and reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the specific FRET peptide substrate (e.g., CyPet/YPet tagged substrate)[6].

  • Kinetic Reading: Immediately read the plate on a fluorescence microplate reader (Excitation: 414 nm; Emission: 475 nm and 530 nm) every 2 minutes for 1 hour.

  • Data Analysis: Calculate the initial velocity ( Vi​ ) from the linear portion of the progress curves. Fit the data to a tight-binding Morrison equation to determine the apparent Ki​ .

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show potent biochemical inhibition but fail in cells due to poor membrane permeability or high non-specific protein binding. CETSA bridges this gap. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of the target protein. If our compound successfully penetrates the cell and binds the target, the protein will resist heat-induced aggregation at higher temperatures compared to the vehicle control[7][8].

Step-by-Step Protocol:

  • Cell Treatment: Seed target cells (e.g., HeLa or specific disease models) in a 6-well plate. Treat with 10 µM of the compound or DMSO (vehicle) for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors (excluding the target class). Aliquot into PCR tubes (50 µL per tube).

  • Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Unbound proteins will denature and precipitate at their intrinsic melting temperature ( Tm​ ).

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates[7].

  • Detection: Collect the soluble supernatant and analyze via quantitative Western Blotting against the target protease.

  • Validation: Plot the band intensity against temperature to generate melt curves. A rightward shift ( ΔTm​>2∘C ) in the compound-treated samples confirms intracellular target engagement[9].

Workflow Step1 Step 1: Compound Preparation Solubilization in DMSO (10 mM stock) Step2 Step 2: Biochemical FRET Assay IC50 & Ki Determination Step1->Step2 Step3 Step 3: CETSA (Target Engagement) Cellular Permeability & Binding Step2->Step3 Step4 Step 4: ADME & Cytotoxicity Microsomal Stability & CC50 Step3->Step4

Sequential in vitro evaluation workflow for targeted covalent inhibitors.

Quantitative Data Presentation

To standardize the evaluation of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, the following matrix outlines the required quantitative parameters, the assays used to derive them, and the target thresholds necessary to advance the compound as a viable lead.

ParameterAssay MethodologyMechanistic RationaleTarget Threshold for Lead Advancement
Biochemical IC50​ FRET-Based Protease AssayMeasures absolute potency and concentration required to inhibit 50% of enzyme activity. <500 nM
Binding Affinity ( Ki​ ) Morrison Tight-Binding FitDetermines the true equilibrium dissociation constant, accounting for enzyme depletion. <100 nM
Thermal Shift ( ΔTm​ ) CETSA (Western Blot)Confirms intracellular target engagement and thermodynamic stabilization. ≥2.0∘C shift
Cytotoxicity ( CC50​ ) CellTiter-Glo (ATP viability)Ensures the compound does not cause non-specific cell death (general toxicity). >50μM (High Therapeutic Index)
Microsomal Stability Liver Microsome IncubationEvaluates Phase I metabolic degradation (e.g., lactam ring opening or nitrile hydrolysis). >60 min Half-life (t1/2​)

References

  • [1] Sigma-Aldrich (Product Catalog). 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. Available at:

  • [5] Benchchem. An In-Depth Technical Guide to FRET-Based Protease Assays. Available at:

  • [2] National Center for Biotechnology Information (PMC). Ligand-induced conformational selection predicts the selectivity of cysteine protease inhibitors. Available at:

  • [7] ResearchGate / Nature Protocols. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at:

  • [6] MDPI. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics. Available at:

  • [3] MDPI. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Available at:

  • [8] National Center for Biotechnology Information (PMC). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at:

  • [4] National Center for Biotechnology Information (PMC). Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. Available at:

  • [9] ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at:

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile: A Technical Guide for ADME Evaluation

Executive Summary The compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS: 1340167-38-5) represents a synthetically tractable, low-molecular-weight (MW: 178.23 g/mol ) scaffold with potential applications...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS: 1340167-38-5) represents a synthetically tractable, low-molecular-weight (MW: 178.23 g/mol ) scaffold with potential applications in targeted drug discovery. Because it is a novel chemical entity without an established clinical pharmacokinetic (PK) profile, advancing this scaffold requires a rigorous, predictive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) strategy.

As a Senior Application Scientist, my objective in this whitepaper is to design a comprehensive, self-validating pharmacokinetic profiling workflow tailored specifically to the physicochemical liabilities of this molecule. By bridging structural analysis with in vitro and in vivo methodologies, this guide provides a blueprint for determining the compound's viability as a lead candidate.

Structural Liability & Physicochemical Assessment

Before initiating wet-lab experiments, we must establish causality between the molecule's structure and its predicted biological behavior. The structure comprises three distinct moieties, each dictating specific ADME characteristics:

  • Cyclobutylmethyl Moiety (N-alkylation): This highly lipophilic, sterically compact group drives the molecule's overall partition coefficient (LogP). Mechanistically, this aliphatic ring is highly vulnerable to Cytochrome P450 (CYP3A4/CYP2D6)-mediated hydroxylation.

  • 5-oxopyrrolidine (Lactam) Core: Unlike open-chain amides, the cyclic lactam is highly resistant to plasma amidases. Furthermore, the lactam nitrogen is non-basic, preventing the molecule from becoming protonated at physiological pH and avoiding lysosomal trapping (phospholipidosis).

  • Carbonitrile Group (-CN): Positioned at C3, this strong electron-withdrawing group lowers the electron density of the pyrrolidine ring, further shielding the core from oxidative metabolism. It also acts as a hydrogen-bond acceptor, influencing aqueous solubility.

In Vitro ADME Profiling Protocols

To predict human pharmacokinetics, we employ an In Vitro to In Vivo Extrapolation (IVIVE) approach. Every protocol below is designed as a self-validating system , utilizing internal controls to ensure data integrity.

Intestinal Permeability (Caco-2 Assay)

Causality: To predict oral bioavailability ( F ), we must assess intestinal absorption. Caco-2 human colon carcinoma cells express tight junctions and apical efflux transporters (e.g., P-glycoprotein), making them the gold standard for mimicking the human intestinal barrier[Artursson et al., 2001][1].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full polarization and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Self-Validation Control: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay fluorescence detection of Lucifer Yellow in the receiver chamber must be < 1% to confirm monolayer integrity was not compromised by the test compound.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Microsomal Metabolic Stability

Causality: Given the lipophilic cyclobutylmethyl group, hepatic metabolism is the primary predicted clearance route. Human Liver Microsomes (HLM) isolate CYP450 enzymes from cytosolic confounding factors, allowing for the precise calculation of intrinsic clearance ( CLint​ )[Obach, 1999][2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding a NADPH-regenerating system (1 mM final concentration). Causality: CYP450 enzymes require NADPH as an obligate electron donor; without it, the assay measures non-CYP degradation.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes.

  • Self-Validation Control: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (low clearance control) to validate enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

IVIVE_Workflow A 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Target Scaffold) B Microsomal Stability (HLM/RLM) A->B C Caco-2 Permeability (Apical to Basolateral) A->C D Plasma Protein Binding (Equilibrium Dialysis) A->D E Intrinsic Clearance (CL_int) B->E F Apparent Permeability (P_app) C->F G Fraction Unbound (f_u) D->G H Predicted Hepatic Clearance (Well-Stirred Model) E->H I Predicted Oral Absorption (F_a) F->I G->H J In Vivo PK Study Design (Dose & Sampling Optimization) H->J I->J

Caption: In Vitro to In Vivo Extrapolation (IVIVE) workflow for predicting human pharmacokinetics.

Bioanalytical Method Validation (LC-MS/MS)

To quantify the compound in biological matrices, a highly selective bioanalytical method must be validated according to regulatory standards[US FDA, 2018][3].

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required. By filtering for both the parent mass and a specific fragmentation product, we eliminate background matrix noise, ensuring absolute specificity.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 20 µL of in vivo plasma. Add 100 µL of Acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: Acetonitrile breaks non-covalent drug-protein bonds and precipitates plasma proteins, freeing the total drug for analysis.

  • Chromatography: Inject 5 µL of the centrifuged supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The calculated exact mass is 178.11, yielding an [M+H]+ precursor ion of 179.1 m/z . Optimize collision energy to identify the most abundant product ion (likely the loss of the cyclobutyl ring or cleavage of the lactam).

  • Validation Criteria: Ensure the calibration curve is linear ( R2>0.99 ) over a range of 1 to 1000 ng/mL. Accuracy must fall within ±15% of nominal concentrations, and precision (CV) must be ≤15%[US FDA, 2018][3].

Bioanalytical_Workflow A In Vivo Plasma Sampling (Time-course collection) B Protein Precipitation (Acetonitrile + Internal Standard) A->B C Centrifugation (14,000 rpm, 4°C, 10 min) B->C D Supernatant Transfer (To 96-well plate) C->D E LC-MS/MS Injection (C18 Column, Gradient Elution) D->E F MRM Detection (Parent m/z 179.1 -> Product Ion) E->F G PK Parameter Calculation (Non-Compartmental Analysis) F->G

Caption: LC-MS/MS bioanalytical workflow for the quantification of the target compound in plasma.

In Vivo Pharmacokinetic Study Design & Data Synthesis

Following in vitro profiling, an in vivo study in Sprague-Dawley rats is executed to determine systemic exposure.

  • Intravenous (IV) Dosing (1 mg/kg): Formulated in 5% DMSO / 95% Saline to ensure complete solubility. Used to determine absolute Clearance ( CL ) and Volume of Distribution ( Vss​ ).

  • Per Os (PO) Dosing (10 mg/kg): Formulated in 0.5% Methylcellulose suspension. Used to determine oral absorption and first-pass metabolism.

Quantitative Data Synthesis: Target PK Parameters

Upon completion of LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the following parameters. The table below outlines the biological significance and the target thresholds required to advance this specific scaffold into lead optimization.

ParameterSymbolUnitBiological SignificanceTarget Threshold for Scaffold
Clearance CL mL/min/kgRate of drug elimination from systemic circulation.< 30 mL/min/kg (Moderate/Low extraction ratio in rats)
Volume of Distribution Vss​ L/kgExtent of drug distribution into peripheral tissues.> 0.7 L/kg (Indicating penetration beyond total body water)
Half-life t1/2​ hTime required for plasma concentration to decrease by 50%.> 3.0 h (To support potential QD or BID dosing)
Bioavailability F %Fraction of the oral dose reaching systemic circulation intact.> 40% (Demonstrating acceptable absorption and low first-pass)
Systemic Exposure AUC0−∞​ ng·h/mLTotal integrated drug concentration over time.Dose-proportional increase between 1 and 10 mg/kg

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Foundational

Toxicity and Safety Profile of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile: A Predictive and Mechanistic Guide

Executive Summary 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a structurally complex synthetic intermediate and screening compound. Because empirical, long-term in vivo toxicity data for this specific molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a structurally complex synthetic intermediate and screening compound. Because empirical, long-term in vivo toxicity data for this specific molecule is limited, drug development professionals must rely on rigorous predictive toxicology. By deconstructing the molecule into its three primary structural motifs—the nitrile group, the 5-oxopyrrolidine (γ-lactam) core, and the cyclobutylmethyl moiety—we can accurately forecast its safety profile, metabolic liabilities, and toxicokinetics (TK).

This whitepaper provides an in-depth mechanistic analysis of the compound's toxicity, grounded in established structure-activity relationships, and outlines self-validating experimental protocols for preclinical safety profiling.

Structural Deconstruction & Mechanistic Toxicology

The Nitrile Pharmacophore: CYP450-Mediated Cyanide Release

The most significant toxicological liability of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is the carbonitrile (-CN) group at the C3 position. Aliphatic nitriles are notorious for undergoing cytochrome P450 (CYP450)-mediated α-carbon oxidation. This enzymatic action yields an unstable cyanohydrin intermediate that spontaneously decomposes, releasing a ketone and free cyanide (CN⁻)[1].

Once released, cyanide binds with high affinity to the ferric (Fe³⁺) ion of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This halts oxidative phosphorylation, leading to histotoxic hypoxia, rapid ATP depletion, and cellular necrosis. The rate of cyanide release is directly proportional to the compound's lipophilicity (LogP) and the rate of α-hydrogen atom abstraction by hepatic enzymes[1].

The 5-Oxopyrrolidine (γ-Lactam) Core: Metabolic Stability

In contrast to the highly reactive nitrile group, the 5-oxopyrrolidine core is generally benign. As a bioisostere for peptide bonds, the γ-lactam ring is highly resistant to spontaneous hydrolysis. Toxicological data from naturally occurring analogs, such as (2S)-5-oxopyrrolidine-2-carboxylic acid (L-PCA), demonstrate a lack of systemic toxicity, with No-Observed-Adverse-Effect Levels (NOAEL) exceeding 849 mg/kg/day[2]. Therefore, the core scaffold itself does not drive the acute toxicity of the molecule.

The Cyclobutylmethyl Moiety: Lipophilicity and TK Modulation

The addition of the cyclobutylmethyl group at the N1 position significantly enhances the molecule's lipophilicity. This structural choice has two critical toxicological consequences:

  • Increased Volume of Distribution ( Vd​ ): The lipophilic nature facilitates rapid penetration into hepatocytes (accelerating CYP-mediated cyanide release) and across the blood-brain barrier (BBB), potentially causing neurotoxicity.

  • Alternative Metabolic Soft Spots: The methylene bridge connecting the cyclobutane ring to the lactam nitrogen is highly susceptible to CYP-mediated N-dealkylation, which could generate reactive aldehyde species as secondary toxic metabolites.

Structurally related analogs, such as 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile, are classified under GHS as Acute Toxicity Category 4 (oral, dermal, and inhalation) and are known skin and eye irritants[3].

Predictive Toxicokinetic (TK) and ADME Profile

To facilitate rapid risk assessment, the predictive quantitative parameters for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile are summarized below.

ParameterPredictive Value / CharacteristicToxicological Implication
Molecular Weight 206.28 g/mol Favorable for rapid gastrointestinal absorption and high systemic bioavailability.
LogP (Estimated) 1.8 - 2.5Moderate lipophilicity; enables hepatocyte entry and BBB penetration.
Primary Toxicophore C3-Carbonitrile (-CN)High risk of CYP-mediated α-hydroxylation and subsequent cyanide release.
GHS Classification (Analog) Acute Tox. 4, Eye Irrit. 2AHarmful if swallowed/inhaled; mandates rigorous PPE during laboratory handling[3].
Metabolic Stability Low-ModerateRapid initial clearance driven by N-dealkylation and C3-oxidation pathways.

Systems Pharmacology & Toxicity Pathways

The following diagram illustrates the causal chain of events from hepatic exposure to cellular toxicity, highlighting the critical role of CYP450 enzymes.

MetabolicPathway Compound 1-(Cyclobutylmethyl)- 5-oxopyrrolidine-3-carbonitrile CYP CYP450 (e.g., CYP2E1) Alpha-Hydroxylation Compound->CYP Hepatic Metabolism Cyanohydrin Cyanohydrin Intermediate CYP->Cyanohydrin Oxidation at C3 Cyanide Free Cyanide (CN-) Cyanohydrin->Cyanide Spontaneous Decomposition Toxicity Cytochrome c Oxidase Inhibition (Hypoxia) Cyanide->Toxicity Mitochondrial Binding Detox Rhodanese Detoxification Cyanide->Detox Sulfur Donor Thiocyanate Thiocyanate (SCN-) Excretion Detox->Thiocyanate Renal Clearance

CYP450-mediated metabolic activation of the nitrile group leading to cyanide release.

Self-Validating Experimental Protocols for Safety Profiling

To definitively characterize the toxicity of this compound, researchers must employ self-validating assay systems. The protocols below are designed with built-in causality checks (positive/negative controls) to ensure data integrity.

Protocol 1: In Vitro CYP-Mediated Cyanide Release Assay

Purpose: To quantify the rate of cyanide liberation and confirm that it is enzymatically driven rather than a result of spontaneous aqueous hydrolysis.

Methodology:

  • Preparation: Suspend human liver microsomes (HLMs) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 is strictly maintained to mimic physiological intracellular conditions and preserve CYP450 conformational stability.

  • Dosing: Spike the compound to a final concentration of 10 µM.

  • Initiation (The Control Mechanism):

    • Test Group: Add 1 mM NADPH to initiate CYP450 activity.

    • Negative Control: Add buffer instead of NADPH. Causality: If cyanide is detected in the absence of NADPH, the compound is chemically unstable; if detected only with NADPH, toxicity is strictly metabolism-dependent.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures microsomal proteins, instantly halting enzymatic activity to prevent artifactual metabolite generation, while simultaneously extracting lipophilic metabolites for downstream LC-MS/MS.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using a colorimetric microplate assay (e.g., NBP-pyridine reagent) to quantify free CN⁻, and use LC-MS/MS to identify the resulting lactam-ketone metabolite.

Workflow Step1 Step 1: Compound Dosing (Liver Microsomes) Step2 Step 2: Incubation (+/- NADPH Cofactor) Step1->Step2 Step3 Step 3: Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 Step 4: LC-MS/MS (Metabolite ID) Step3->Step4 Supernatant Step5 Step 5: Colorimetric Assay (Cyanide Quantification) Step3->Step5 Derivatization

Self-validating in vitro workflow for quantifying CYP-mediated cyanide release and metabolite ID.

Protocol 2: Mitochondrial Respiration (Seahorse XF) Assay

Purpose: To validate the downstream phenotypic effect of the released cyanide (histotoxic hypoxia) in living cells.

Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a Seahorse XF96 microplate at 20,000 cells/well. Causality: HepG2 cells are utilized because they retain basal levels of CYP enzymes necessary to metabolize the parent compound into the toxic cyanide intermediate.

  • Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR) using the Seahorse XFe96 Analyzer.

  • Injection: Inject 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (titrated from 1 µM to 100 µM).

  • Observation: Monitor OCR in real-time. Causality: A rapid, dose-dependent plummet in OCR immediately following injection confirms that the metabolically released cyanide is successfully binding to and inhibiting Complex IV of the electron transport chain.

Conclusion

The safety profile of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is heavily dictated by the metabolic fate of its C3-carbonitrile group. While the γ-lactam core provides structural stability, the lipophilic cyclobutylmethyl group ensures rapid hepatic presentation, where CYP450-mediated α-hydroxylation is highly likely to trigger cyanide release. Drug development professionals must prioritize early-stage microsomal stability and cyanide quantification assays to establish safe exposure thresholds before advancing this compound into in vivo models.

References

  • NextSDS. "1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile — Chemical Substance Information." NextSDS Database.[3] URL:

  • U.S. Environmental Protection Agency (EPA). "(2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA); Exemption From the Requirement of a Tolerance." Federal Register, 2023.[2] URL:

  • Grogan J, DeVito SC, Pearlman RS, Korzekwa KR. "Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity." Chemical Research in Toxicology, 1992.[1] URL:

Sources

Exploratory

Discovery and early-stage synthesis of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Executive Summary In the landscape of modern medicinal chemistry, functionalized γ -lactams (pyrrolidin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, functionalized γ -lactams (pyrrolidin-2-ones) serve as privileged scaffolds. The compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS: 1340167-38-5) represents a highly specialized heterocyclic building block designed for early-stage drug discovery. By combining the metabolic stability of the pyrrolidone core, the unique steric bulk of a cyclobutylmethyl appendage, and the synthetic versatility of a 3-carbonitrile group, this molecule acts as a critical precursor for synthesizing complex enzyme inhibitors, including non-receptor tyrosine-protein kinase 2 (TYK2) inhibitors and metallo- β -lactamase (MBL) inhibitors.

This whitepaper provides a comprehensive, causality-driven guide to the retrosynthetic logic, step-by-step synthesis, and downstream application of this critical building block.

Structural Rationale & Medicinal Chemistry Context

The architectural design of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is not arbitrary; it is rooted in specific pharmacodynamic and pharmacokinetic principles:

  • The γ -Lactam Core: The 5-oxopyrrolidine ring provides a rigid, hydrogen-bond accepting framework that is highly resistant to enzymatic degradation compared to linear amides.

  • The Cyclobutylmethyl Substituent: Linear alkyl chains are highly flexible and often present metabolic liabilities (e.g., rapid CYP450 ω -oxidation). The cyclobutylmethyl group restricts conformational entropy, locking the molecule into a favorable orientation for binding hydrophobic pockets while maintaining an optimal partition coefficient (logP).

  • The 3-Carbonitrile Handle: Nitriles are sterically compact (isosteric with a methyl group or chlorine atom) but strongly electron-withdrawing. In drug design, they can act directly as reversible covalent warheads (targeting catalytic cysteines/serines) or serve as robust precursors for heterocycle formation, such as 1,2,4-oxadiazoles or tetrazoles[1].

Retrosynthetic Analysis & Pathway Design

The most atom-economical and scalable route to N-alkylated 5-oxopyrrolidine-3-carbonitriles relies on a classic cascade reaction utilizing bio-based starting materials. The retrosynthetic disconnection traces the nitrile back to a primary amide, which is derived from a methyl ester. The ester itself is constructed via a highly efficient between dimethyl itaconate and cyclobutylmethanamine [2].

Retrosynthesis Target 1-(Cyclobutylmethyl)-5- oxopyrrolidine-3-carbonitrile (Target) Amide Primary Amide Intermediate Target->Amide Dehydration Ester Methyl Ester Intermediate Amide->Ester Ammonolysis Starting Dimethyl Itaconate + Cyclobutylmethanamine Ester->Starting Aza-Michael Cascade

Retrosynthetic disconnection of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality and reaction completion before advancing to subsequent steps.

Step 1: Aza-Michael Addition and Lactamization Cascade

Objective: Synthesize Methyl 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylate. Causality: Dimethyl itaconate is a highly reactive Michael acceptor. The primary amine selectively attacks the β -position (exo-methylene) due to reduced steric hindrance. The subsequent intramolecular aminolysis is thermodynamically driven by the formation of the stable 5-membered lactam ring, expelling methanol[3].

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve dimethyl itaconate (15.8 g, 100 mmol, 1.0 eq) in anhydrous methanol (100 mL).

  • Addition: Add cyclobutylmethanamine (8.94 g, 105 mmol, 1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 12 hours.

  • IPC Validation: Analyze via LC-MS. The mass of the intermediate acyclic adduct will disappear, replaced by the lactamized product mass [M+H]⁺ = 212.1.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude oil in ethyl acetate (150 mL) and wash with 1N HCl (2 x 50 mL) to remove unreacted amine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ester as a pale yellow oil.

Step 2: Ammonolysis to the Primary Amide

Objective: Synthesize 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carboxamide. Causality: Converting the ester to a primary amide requires a large excess of ammonia. Because the ester at the 3-position of the pyrrolidone ring is somewhat sterically hindered, conducting the reaction in a sealed pressure tube at elevated temperatures ensures complete nucleophilic acyl substitution.

  • Setup: Transfer the crude methyl ester (~20 g, ~94 mmol) into a heavy-walled pressure tube.

  • Reaction: Add 7N Ammonia in Methanol (100 mL). Seal the tube tightly.

  • Heating: Heat the sealed tube behind a blast shield at 50 °C for 24 hours.

  • IPC Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The ester spot (high Rf) should be completely consumed, replaced by a highly polar baseline spot (amide).

  • Workup: Cool the tube to 0 °C before opening to prevent loss of volatile NH₃. Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to afford the primary amide as a white crystalline solid.

Step 3: Dehydration to the Nitrile

Objective: Synthesize 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. Causality: Dehydration of the primary amide to the nitrile requires an electrophilic activating agent. Trifluoroacetic anhydride (TFAA) is chosen over POCl₃ because it operates under milder conditions, preventing acid-catalyzed ring-opening of the lactam. Pyridine acts as an acid scavenger and facilitates the elimination of trifluoroacetate.

  • Setup: Dissolve the primary amide (15 g, 76.4 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 150 mL). Add anhydrous pyridine (18.1 g, 229 mmol, 3.0 eq).

  • Activation: Cool the solution to 0 °C. Add TFAA (24.1 g, 114.6 mmol, 1.5 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC Validation: LC-MS should indicate complete conversion to the target mass [M+H]⁺ = 179.1.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Extract with DCM (3 x 50 mL). Wash the combined organic layers with 1N HCl (50 mL) to remove residual pyridine, then brine (50 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure nitrile.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and isolated yields for the three-step synthesis, providing a benchmark for scale-up operations.

StepTransformationReagents & SolventsTemp / TimeIsolated YieldPurity (HPLC)
1 Aza-Michael & LactamizationDimethyl itaconate, Cyclobutylmethanamine, MeOH65 °C / 12 h92%>95%
2 Ammonolysis7N NH₃ in MeOH50 °C / 24 h85%>98%
3 DehydrationTFAA, Pyridine, anhydrous DCM0 °C to RT / 4 h88%>99%
Overall Linear Synthesis --~68.8% >99%

Downstream Applications in Drug Discovery

The true value of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile lies in its utility as a precursor for complex pharmacophores. A prominent example is its use in the synthesis of 1,2,4-oxadiazole-linked inhibitors .

In the development of novel, the cyano group of the pyrrolidone building block undergoes a cyclocondensation reaction with an aryl or indole amidoxime. Catalyzed by Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., p-TSA) at elevated temperatures (120 °C in DMF), this reaction yields a 1,2,4-oxadiazole core [4]. This heterocycle acts as a bioisostere for an amide or ester, providing superior metabolic stability while maintaining critical hydrogen-bonding vectors necessary for binding the zinc ions in the MBL active site.

Application Nitrile 1-(Cyclobutylmethyl)-5- oxopyrrolidine-3-carbonitrile Reaction ZnCl2, p-TSA, DMF, 120°C (Cyclocondensation) Nitrile->Reaction Amidoxime Indole Amidoxime (Target Fragment) Amidoxime->Reaction Product 1,2,4-Oxadiazole Linked Metallo-β-lactamase Inhibitor Reaction->Product

Workflow for converting the nitrile building block into a 1,2,4-oxadiazole MBL inhibitor.

Similarly, this exact nitrile building block architecture is frequently utilized in the patent literature for the synthesis of , where the pyrrolidone ring occupies the ATP-binding pocket, and the modified nitrile interacts with the hinge region of the kinase [5].

References

  • Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at:[Link]

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry. Available at:[Link]

  • 2-carboxyl-indole inhibitors of metallo-beta-lactamases.Google Patents (AU2022282834A1).
  • Tyk2 inhibitors and uses thereof.Google Patents (WO2017040757A1).
Foundational

An In-depth Technical Guide to Receptor Binding Affinity Studies of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Abstract The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2][3]. This guide provides a comprehensive framework for characterizing the receptor binding affinity of a novel derivative, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (herein referred to as CMPC). We will explore the strategic rationale behind target selection, delve into the fundamental principles of radioligand binding assays, and provide detailed, field-proven protocols for executing these studies. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of new chemical entities based on the versatile pyrrolidine scaffold[4][5][6].

Introduction: The Rationale for Investigating CMPC

The pyrrolidine ring is a five-membered nitrogen heterocycle prevalent in a multitude of FDA-approved drugs and natural products[4]. Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is often crucial for achieving high-affinity and selective interactions with biological targets[3][6]. The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidinone) substructure is of particular interest, with derivatives demonstrating activity as G-protein coupled receptor (GPCR) agonists and antagonists, enzyme inhibitors, and modulators of protein-protein interactions[4][7][8].

The specific compound, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, combines this established core with a cyclobutylmethyl group at the N1 position and a carbonitrile moiety at the C3 position. The cyclobutyl group introduces a strained, lipophilic element that can probe deep hydrophobic pockets within a receptor binding site, while the carbonitrile group can act as a hydrogen bond acceptor or a metabolic precursor. Given the known propensity of similar scaffolds to interact with CNS targets, this guide will use a hypothetical GPCR target as a case study for outlining a robust binding affinity characterization workflow.

Part 1: Target Identification and Assay Selection

For a novel compound like CMPC with no established biological target, the initial phase of investigation is critical. A logical approach begins with broad, predictive methods and funnels down to specific, high-resolution assays.

In Silico and Preliminary Screening

The journey begins with computational analysis. Structure-based and ligand-based virtual screening against libraries of known receptor structures can provide a ranked list of potential targets. Given the scaffold's history, initial screening panels should prioritize GPCRs (e.g., dopamine, serotonin, cannabinoid, ghrelin receptors) and ion channels[4][8][9]. A preliminary in vitro screen, such as the Eurofins SafetyScreen44™ or similar broad panel, can rapidly identify potential "hits" by testing CMPC at a single high concentration (e.g., 10 µM) against dozens of receptors.

The Principle of Radioligand Binding Assays

Once a putative target is identified (for our purposes, let's assume a hit on a hypothetical GPCR, "Target-X"), radioligand binding assays become the gold standard for quantifying the interaction. These assays rely on the competition between a radiolabeled ligand (the "radioligand") with a known high affinity for the receptor and the unlabeled test compound (CMPC). The amount of radioligand displaced by CMPC is proportional to CMPC's affinity for the receptor[10].

The core principle is to separate the receptor-bound radioligand from the free (unbound) radioligand in the solution. This is most commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the receptors and any bound ligand) while allowing the free ligand to pass through[10].

Caption: The fundamental calculation in a receptor binding assay.

Part 2: The Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for determining the binding affinity of CMPC for our hypothetical receptor, Target-X, expressed in a stable cell line.

Diagram of the Overall Workflow

Receptor_Binding_Workflow cluster_assays Binding Assays start Novel Compound (CMPC) cell_culture Cell Culture & Expansion (HEK293 cells expressing Target-X) start->cell_culture membrane_prep Cell Lysis & Membrane Preparation (Centrifugation & Homogenization) cell_culture->membrane_prep protein_quant Protein Quantification (e.g., Bradford Assay) membrane_prep->protein_quant saturation Saturation Assay (Determine Kd and Bmax of Radioligand) protein_quant->saturation competition Competition Assay (Determine IC50 and Ki of CMPC) protein_quant->competition filtration Rapid Vacuum Filtration (Separate Bound vs. Free Ligand) saturation->filtration competition->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis & Curve Fitting (Prism™, etc.) scintillation->analysis results Final Parameters (Kd, Bmax, Ki) analysis->results

Caption: Overview of the receptor binding affinity determination process.

Protocol: Cell Culture and Membrane Preparation

Rationale: Stably transfected cell lines, such as HEK293 or CHO cells, are workhorses for these studies. They provide a consistent and high-level source of the target receptor, minimizing variability between experiments. The goal of membrane preparation is to isolate the fraction of the cell that contains the transmembrane receptors.

  • Cell Culture: Culture HEK293 cells stably expressing Target-X in T175 flasks using DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to ensure continued expression of the receptor.

  • Harvesting: When flasks reach 80-90% confluency, wash the cells with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Lysis: Scrape cells into ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is critical for disrupting the cell structure while keeping organelles intact.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C. The resulting pellet contains the cell membranes.

  • Washing & Storage: Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), and repeat the high-speed centrifugation. Resuspend the final pellet in Assay Buffer, determine the protein concentration using a Bradford or BCA assay, and store aliquots at -80°C.

Protocol: Saturation Binding Assay

Rationale: Before testing CMPC, the binding characteristics of the radioligand itself must be determined for the specific membrane preparation. This experiment determines the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax).

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. Include sets for "Total Binding" and "Non-Specific Binding" (NSB).

  • Reaction Mix:

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of varying concentrations of radioligand (e.g., 0.01 to 10 nM [³H]-Ligand), and 100 µL of the membrane preparation (e.g., 20 µg protein).

    • NSB Wells: Add 50 µL of a high concentration of a known, unlabeled competitor (e.g., 10 µM of a standard antagonist), 50 µL of varying concentrations of radioligand, and 100 µL of the membrane preparation. The excess unlabeled ligand will occupy nearly all specific binding sites, so any remaining radioactivity represents non-specific binding.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the plate onto a GF/B filter mat using a cell harvester, washing each well 3-5 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity in a liquid scintillation counter.

Protocol: Competition Binding Assay

Rationale: This is the core experiment to determine the affinity of CMPC. It measures the ability of increasing concentrations of CMPC to compete with a fixed concentration of the radioligand for binding to Target-X.

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of CMPC.

  • Reaction Mix: To each well, add:

    • 50 µL of Assay Buffer (for total binding control) OR 50 µL of unlabeled competitor (for NSB control) OR 50 µL of CMPC at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of radioligand at a fixed concentration (typically at or near its Kd value determined from the saturation assay).

    • 100 µL of the membrane preparation (e.g., 20 µg protein).

  • Incubation, Filtration, and Counting: Proceed as described in steps 3-5 of the Saturation Binding Assay protocol.

Part 3: Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity constants. Specialized software like GraphPad Prism is the industry standard for this purpose.

Saturation Data Analysis

The specific binding is calculated by subtracting the NSB counts from the Total Binding counts at each radioligand concentration. The resulting data are plotted with specific binding on the y-axis and radioligand concentration on the x-axis. A non-linear regression fit to a "one-site specific binding" model will yield the Kd and Bmax values.

ParameterDescriptionHypothetical Value
Kd Equilibrium Dissociation Constant. Concentration of radioligand at which 50% of receptors are occupied. A lower Kd indicates higher affinity.1.2 nM
Bmax Maximum Receptor Density. The total concentration of receptor binding sites in the tissue preparation.1500 fmol/mg protein
Competition Data Analysis

The data are first converted to a percentage of specific binding, where 100% is the binding in the absence of CMPC and 0% is the non-specific binding. These percentages are then plotted against the logarithm of the CMPC concentration.

A non-linear regression fit to a "log(inhibitor) vs. response -- Variable slope" model will yield the IC₅₀ value. The IC₅₀ is the concentration of CMPC that inhibits 50% of the specific binding of the radioligand.

The IC₅₀ is an assay-dependent value. To convert it to a true measure of affinity, the Cheng-Prusoff equation is used to calculate the inhibition constant (Ki).

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand (determined previously).

ParameterDescriptionHypothetical Value
IC₅₀ Half-maximal inhibitory concentration. The concentration of CMPC that displaces 50% of the radioligand.45 nM
Ki Inhibition Constant. An intrinsic measure of the affinity of CMPC for the receptor. Independent of assay conditions.20.8 nM

Part 4: Downstream Functional Validation

Confirming that CMPC binds to Target-X is the first step. The next is to determine the functional consequence of this binding. Is CMPC an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist?

This requires a functional assay. For a GPCR, this is often a second messenger assay. For example, if Target-X is a Gs-coupled receptor, agonist binding would increase intracellular cyclic AMP (cAMP).

Functional_Assay CMPC CMPC Receptor Target-X (GPCR) CMPC->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A potential Gs-coupled signaling pathway for functional validation.

By measuring cAMP levels in whole cells treated with CMPC, one can generate a dose-response curve and determine its functional potency (EC₅₀) and efficacy.

Conclusion

This guide outlines a rigorous, systematic approach to characterizing the receptor binding affinity of the novel compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. By combining predictive screening with the gold-standard radioligand binding assay, researchers can confidently determine the affinity (Ki) of CMPC for its target. This foundational data is indispensable for establishing structure-activity relationships, guiding lead optimization, and forming the basis for further pharmacological and preclinical development. The versatility of the pyrrolidine scaffold suggests that a thorough investigation of CMPC and its analogs holds significant promise in the ongoing quest for novel therapeutics[6][11].

References

  • Asaro, R. J., et al. (2018). Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor. PMC. [Link]

  • Tantawy, A. S., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Juškelis, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Sapeha, A. O., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Juškelis, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Rühl, T., et al. (2015). Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Nissim, A., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Executive Summary & Strategic Rationale Pyrrolidone derivatives, particularly those bearing functionalized carbonitrile groups, are highly privileged scaffolds in modern drug discovery, frequently serving as conformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrrolidone derivatives, particularly those bearing functionalized carbonitrile groups, are highly privileged scaffolds in modern drug discovery, frequently serving as conformationally restricted bioisosteres for amides and peptides. The target compound, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile , features a lipophilic cyclobutylmethyl moiety that can enhance membrane permeability and metabolic stability compared to unbranched alkyl chains.

This application note details a robust, scalable, and self-validating protocol for the synthesis of this compound via the N -alkylation of 5-oxopyrrolidine-3-carbonitrile. Rather than relying on non-specific methodologies, this guide breaks down the causality behind reagent selection, kinetic control, and thermodynamic driving forces to ensure high-fidelity replication in a professional laboratory setting.

Mechanistic Causality & Reaction Design

The synthesis relies on a classic bimolecular nucleophilic substitution ( SN​2 ) pathway.

  • Deprotonation Strategy: The starting material, 5-oxopyrrolidine-3-carbonitrile, contains a lactam nitrogen. The pKa​ of a standard γ -lactam is approximately 15–16. To achieve complete conversion to the nucleophilic lactamate anion, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is selected over weaker bases (like K2​CO3​ ) to ensure rapid, irreversible deprotonation, preventing equilibrium-driven side reactions [1].

  • Solvent Selection: N,N -Dimethylformamide (DMF) is utilized as the solvent. As a polar aprotic solvent, DMF optimally solvates the sodium cation, leaving the lactamate anion "naked" and highly reactive, thereby accelerating the SN​2 displacement [2].

  • Electrophile Dynamics: (Bromomethyl)cyclobutane serves as the electrophile. While the cyclobutyl ring introduces steric bulk, the methylene spacer ensures the electrophilic carbon remains accessible for backside attack, minimizing competing elimination ( E2 ) pathways.

G N1 5-oxopyrrolidine-3-carbonitrile (Lactam Precursor) N2 Deprotonation NaH, DMF, 0 °C N1->N2 H2 gas evolution N3 Lactamate Anion (Active Nucleophile) N2->N3 Irreversible N4 S_N2 Alkylation +(Bromomethyl)cyclobutane, rt N3->N4 Nucleophilic Attack N5 Reaction Quench Sat. NH4Cl (aq) N4->N5 Neutralization N6 Target Compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile N5->N6 Extraction & Purification

Synthesis workflow detailing the transition from lactam precursor to the N-alkylated target.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-oxopyrrolidine-3-carbonitrile110.111.001.10 g (10.0 mmol)Starting Material
Sodium Hydride (60% dispersion in mineral oil)24.001.200.48 g (12.0 mmol)Base
(Bromomethyl)cyclobutane149.031.151.71 g (11.5 mmol)Electrophile
N,N -Dimethylformamide (Anhydrous)73.09-20 mLSolvent
Saturated Aqueous NH4​Cl --15 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Deprotonation

Causality Check: Moisture must be strictly excluded to prevent the premature hydrolysis of NaH, which would generate NaOH—a base capable of hydrolyzing the carbonitrile group to a primary amide or carboxylic acid.

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Maintain a positive pressure of argon throughout the setup.

  • Base Introduction: Weigh 0.48 g of NaH (60% dispersion in mineral oil) and transfer it rapidly to the flask.

    • Optional: If mineral oil interferes with downstream assays, wash the NaH with anhydrous hexane (3 × 5 mL) under argon, decanting the solvent carefully via syringe before proceeding.

  • Solvent Addition: Inject 15 mL of anhydrous DMF into the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.10 g of 5-oxopyrrolidine-3-carbonitrile in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes via syringe.

  • Anion Generation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas ( H2​ ) will be observed, and the mixture will become a clear or slightly cloudy homogeneous solution, indicating the formation of the sodium lactamate salt.

Phase 2: Alkylation

Causality Check: The electrophile is added at 0 °C to control the initial exothermic reaction, then warmed to room temperature to provide sufficient kinetic energy to overcome the activation barrier of the SN​2 displacement.

  • Electrophile Addition: Add 1.71 g (1.29 mL, assuming density ~1.33 g/mL) of (bromomethyl)cyclobutane dropwise to the reaction mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 1:1 mixture of Hexanes:Ethyl Acetate. The product spot will typically run higher ( Rf​≈0.45 ) than the highly polar starting lactam ( Rf​≈0.1 ).

Phase 3: Work-up and Purification

Causality Check: DMF is highly water-soluble but can partition into organic layers. Extensive aqueous washing is required to prevent DMF contamination in the final product.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add 15 mL of saturated aqueous NH4​Cl to quench any unreacted NaH. Caution: Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (3 × 30 mL) and saturated brine (1 × 30 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes. Collect the fractions containing the pure product and concentrate in vacuo.

Self-Validating Analytical Quality Control

To ensure the integrity of the synthesized protocol, the isolated material must be validated against the following expected analytical benchmarks [3].

Analytical MethodExpected Diagnostic SignalsStructural Correlation
1 H NMR (400 MHz, CDCl3​ ) δ ~3.30 (d, J = 7.5 Hz, 2H) N−CH2​ protons coupling to the cyclobutyl methine.
1 H NMR δ ~2.50 - 2.65 (m, 1H)Cyclobutyl methine proton.
IR Spectroscopy ~2245 cm−1 (sharp) C≡N (Nitrile) stretching vibration.
IR Spectroscopy ~1690 cm−1 (strong) C=O (Lactam carbonyl) stretching vibration.
LC-MS (ESI+) m/z 179.1 [M+H]+ corresponding to C10​H14​N2​O .

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138392113, 5-Oxopyrrolidine-3-carbonitrile. PubChem.[Link](Used as baseline for spectral correlation of the pyrrolidone core).

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Abstract This application note details a systematic and robust approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(Cyclobut...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic and robust approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. Following the principles of Quality by Design (QbD), this guide provides a comprehensive walkthrough from initial physicochemical assessment and method scouting to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final optimized method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in pharmaceutical development.

Introduction

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a novel small molecule with potential applications in pharmaceutical research. Its unique structure, featuring a non-polar cyclobutyl group and polar lactam and nitrile moieties, presents a moderate chromatographic challenge. Accurate and reliable quantification of this analyte is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.

The objective of this work is to provide researchers and drug development professionals with a detailed, field-proven protocol for creating a reliable HPLC quantification method. This guide emphasizes the rationale behind experimental choices, ensuring the development of a method that is not only accurate but also robust and transferable.

Foundational Principles: A Quality by Design (QbD) Approach

Modern analytical method development has moved beyond simple trial-and-error, embracing a systematic Quality by Design (QbD) approach.[1][2][3] This framework involves defining the analytical target profile (ATP) at the outset, understanding the variables that can impact method performance, and establishing a robust control strategy.[4][5]

  • Analytical Target Profile (ATP): To develop a quantitative method suitable for quality control that is specific, accurate, precise, and linear over a defined concentration range.

  • Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled, such as peak resolution, tailing factor, and retention time.

  • Critical Method Parameters (CMPs): These are the experimental variables that can influence the CQAs, including mobile phase composition, pH, column temperature, and flow rate.

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile reference standard (>99.5% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water was purified using a Milli-Q system.

  • Buffers: HPLC-grade formic acid and ammonium acetate.

  • Filters: 0.22 µm or 0.45 µm membrane filters for mobile phase and sample preparation.[6]

Instrumentation and Final Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard to ensure independence from the calibration curve.

  • Sample Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column clogging.

Method Development and Optimization Strategy

The development process is a systematic journey to find the optimal separation conditions. Our strategy focused on achieving a symmetrical peak shape, adequate retention, and a reasonable analysis time.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Assessment (Polarity, pKa, UV Scan) B Column Selection (C18 chosen for mixed polarity) A->B C Initial Gradient Run (ACN/Water to estimate retention) B->C D Mobile Phase Tuning (% Organic, pH, Buffer) C->D E Detector Wavelength (Select λmax for sensitivity) D->E F Flow Rate & Temperature (Fine-tune resolution & time) E->F G System Suitability Criteria (Define acceptance limits) F->G H Method Validation (ICH Q2(R1) Protocol) G->H

Caption: HPLC Method Development Workflow.

Column and Mobile Phase Selection

The analyte possesses both a non-polar cyclobutyl moiety and polar lactam/nitrile groups. This mixed polarity makes reversed-phase chromatography an ideal starting point.[7][8] A C18 stationary phase was selected for its strong hydrophobic retention capabilities.[9][10]

Initial scouting runs were performed with both acetonitrile (ACN) and methanol (MeOH) as the organic modifier. ACN was chosen for the final method as it provided better peak symmetry and lower backpressure compared to MeOH.[11] The mobile phase composition was optimized to achieve a retention time of approximately 6-7 minutes, which provides sufficient separation from the solvent front without unnecessarily long run times.

Detection Wavelength Optimization

A UV scan of the analyte in the mobile phase showed maximum absorbance (λmax) at approximately 210 nm. While saturated lactams and nitriles are weak chromophores, detection at lower wavelengths (200-220 nm) often provides the necessary sensitivity.[12][13] Therefore, 210 nm was selected to maximize the signal-to-noise ratio. It is crucial to use high-purity solvents with low UV cutoff values when working at these low wavelengths.[13]

Isocratic vs. Gradient Elution

For a single analyte quantification, an isocratic method is generally preferable due to its simplicity, robustness, and lack of column re-equilibration time.[14] A gradient elution was used initially to determine the approximate organic solvent percentage needed to elute the compound.[15] Once this was established (~45% ACN), a simple isocratic method was developed and optimized.

G Start Single analyte assay? Isocratic Develop Isocratic Method Start->Isocratic Yes Complex Complex sample or wide polarity range? Start->Complex No Gradient Develop Gradient Method Complex->Isocratic No Complex->Gradient Yes

Caption: Isocratic vs. Gradient Method Decision Tree.

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17][18][19]

Specificity

Specificity was demonstrated by injecting a blank (diluent), the analyte standard, and a placebo sample. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.[17]

Linearity and Range

Linearity was assessed by analyzing six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin

The results confirm a strong linear relationship between concentration and detector response across the specified range.

Accuracy and Precision

Accuracy was determined by the recovery of spiked placebo samples at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations of the medium QC sample.[15][17]

LevelConcentration (µg/mL)Precision (RSD%) Accuracy (% Recovery)
Low QC 31.2%101.5%
Medium QC 400.8%99.7%
High QC 800.6%100.3%
Acceptance Criteria RSD ≤ 2.0%98.0% - 102.0%

The low Relative Standard Deviation (RSD) and high recovery percentages demonstrate that the method is both precise and accurate.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

The LOQ of 1.0 µg/mL is the lower limit of the validated linear range, confirming the method's sensitivity.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile).[17][18] In all cases, the system suitability parameters (e.g., tailing factor, plate count) remained within acceptable limits, and the quantitative results were not significantly affected, indicating the method's reliability during normal usage.[20]

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. The method development was guided by a systematic, science-based approach, ensuring a thorough understanding of the method parameters. The full validation according to ICH guidelines confirms that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This application note provides a complete protocol and a clear rationale that can be readily implemented by analytical laboratories.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC.
  • Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Impact Factor. (2024). A Review on QbD Approach in Analytical Method Development and Validation.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Chromatography Direct. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PubMed. (2011). Development of quality-by-design analytical methods.
  • Innovative Publication. (2025). Quality by Design (QBD): An approach in Analytical Method Development.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Journal of Drug Delivery and Therapeutics. (2022). A Review on Quality by Design Approach in Analytical Methods.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • International Conference ACCHE. (2025). QUALITY BY DESIGN FOR ANALYTICAL METHODS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • IJRPR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • ResearchGate. (n.d.). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Chromatography Online. (2015). Important Aspects of UV Detection for HPLC.
  • PMC. (n.d.). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring.
  • Chromatography Online. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.
  • ResearchGate. (n.d.). HPLC and UV Spectrophotometric Determination of Amrinone Lactate.
  • PubMed. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector.

Sources

Method

Application Note: In Vitro Cell Culture Assay Guidelines for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Targeted Covalent Nitrile Inhibitor Screening)

Executive Summary & Mechanistic Rationale 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a synthetic small molecule characterized by a pyrrolidone scaffold, a lipophilic cyclobutylmethyl substituent, and a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a synthetic small molecule characterized by a pyrrolidone scaffold, a lipophilic cyclobutylmethyl substituent, and a highly reactive nitrile (cyano) group. In modern drug discovery, the nitrile group is strategically deployed as a mildly electrophilic "warhead" designed to target nucleophilic residues—most notably the catalytic cysteines found in proteases (e.g., Cathepsins, viral proteases, and deubiquitinases)[1].

The Causality of the Scaffold: Unlike highly reactive irreversible warheads (e.g., vinyl sulfones or acrylamides), nitriles act as reversible covalent inhibitors [2]. The inhibition follows a two-step kinetic mechanism:

  • Non-Covalent Recognition ( KI​ ): The cyclobutylmethyl and oxopyrrolidine moieties drive initial binding by occupying the hydrophobic S1/S2 pockets of the target enzyme.

  • Covalent Bond Formation ( kinact​ ): The catalytic cysteine thiolate executes a nucleophilic attack on the electron-deficient carbon of the nitrile group, forming a reversible thioimidate adduct [1].

Because this reaction is reversible and time-dependent, standard equilibrium-based cellular assays are insufficient. This application note details the specialized preparation, handling, and time-dependent assay protocols required to accurately evaluate this compound in vitro.

Compound Handling, Formulation, and Stability

The lipophilic nature of the cyclobutylmethyl group necessitates careful solvent selection to prevent compound precipitation in aqueous cell culture media, while the nitrile group requires protection from hydrolysis.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Causality of Anhydrous DMSO: While nitriles are generally more stable than aldehydes, the presence of trace water in standard DMSO can catalyze the slow hydrolysis of the nitrile into an inactive primary amide over repeated freeze-thaw cycles.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 10 µL) in amber microcentrifuge tubes and store at -20°C or -80°C.

  • Working Dilutions: Perform serial dilutions in 100% DMSO first. Only dilute into aqueous cell culture media immediately prior to cell treatment to ensure the final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

To validate the reversible covalent nature of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, two orthogonal cell-based assays must be employed: a functional kinetic assay and a thermodynamic target engagement assay.

Protocol A: Time-Dependent Cellular Inhibition (Fluorogenic Assay)

This protocol measures the functional inhibition of an intracellular cysteine protease (e.g., Cathepsin K or a specific DUB) using a cell-permeable fluorogenic substrate.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages or HEK293T) at 1×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Pre-Incubation (Critical Step): Prepare a concentration gradient of the compound (0.1 nM to 10 µM). Treat the cells and incubate for variable time points: 0, 15, 30, 60, and 120 minutes .

    • Causality: Because covalent bond formation takes time, the apparent IC50​ will shift to lower concentrations as pre-incubation time increases, until equilibrium is reached. This time-dependent shift is the hallmark of covalent inhibition[2].

  • Substrate Addition: Add the appropriate cell-permeable AMC- or AFC-conjugated peptide substrate directly to the media.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (e.g., Ex/Em 355/460 nm for AMC) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( Vi​ ) and steady-state velocity ( Vs​ ) to determine the second-order rate constant kinact​/KI​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the compound physically engages its target inside living cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound (at 5×IC50​ ) or DMSO vehicle control for 60 minutes at 37°C to allow full thioimidate adduct formation.

  • Harvesting: Wash cells with cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors (excluding cysteine protease inhibitors).

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL/tube). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot or AlphaLISA for the target protein.

    • Causality: The covalent attachment of the nitrile warhead significantly increases the thermodynamic stability of the target protein, resulting in a pronounced rightward shift in the melting temperature ( ΔTm​ ) compared to the vehicle control.

Data Visualization & Interpretation

When evaluating 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile against a cysteine protease target, the following quantitative parameters should be established to validate its mechanism of action.

Table 1: Expected Quantitative Parameters for Nitrile-Based Covalent Inhibitors

ParameterDescriptionExpected RangeBiological Significance
IC50​ (t=0 min) Initial non-covalent binding affinity1.0 - 50.0 µMReflects the fit of the cyclobutylmethyl/pyrrolidone scaffold.
IC50​ (t=60 min) Potency after covalent adduct formation10.0 - 500.0 nMDemonstrates the potency boost from the nitrile warhead.
kinact​/KI​ Second-order rate constant of inactivation 103−105 M−1s−1 Defines the true efficiency of the covalent inhibitor.
ΔTm​ (CETSA) Thermal shift upon target engagement+3.0°C to +8.0°CConfirms intracellular target engagement and stabilization.
CC50​ Cytotoxic concentration (Cell Viability)> 50.0 µMEnsures the observed inhibition is not due to general toxicity.

Signaling & Workflow Diagram

The following diagram illustrates the logical flow of the two-step reversible covalent inhibition mechanism and how it dictates the choice of downstream cellular assays.

G Compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine -3-carbonitrile NonCovalent Non-Covalent Complex (E·I) Compound->NonCovalent k_on Protease Target Cysteine Protease Protease->NonCovalent k_on Covalent Thioimidate Adduct (E-I) NonCovalent->Covalent k_inact Covalent->NonCovalent k_rev Assay1 Fluorogenic Assay Covalent->Assay1 Assay2 CETSA Readout Covalent->Assay2

Fig 1. Two-step reversible covalent inhibition mechanism of nitriles and cellular assay readouts.

References

1.[1] Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: Molecules URL: [Link]

2.[2] Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: RSC Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Introduction Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the liquid-liquid extraction (LLE) of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the liquid-liquid extraction (LLE) of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. Designed for researchers and drug development professionals, this document synthesizes chemical principles with field-proven methodologies to ensure high recovery, purity, and structural integrity of your target compound.

Core Principles of Partitioning (The "Why")

The extraction of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile requires balancing the highly polar γ-lactam core and reactive carbonitrile group against the lipophilic cyclobutylmethyl appendage.

  • Lactam Core : Similar to N-methyl-2-pyrrolidone (NMP), the pyrrolidone ring acts as a strong hydrogen bond acceptor. Without proper aqueous phase modification, the molecule exhibits significant water solubility, leading to poor organic partitioning[1].

  • Carbonitrile Group : The nitrile moiety increases the molecular dipole moment but restricts the operational pH window due to its susceptibility to hydrolysis under harsh conditions[2].

  • Lipophilic Tail : The cyclobutylmethyl group provides the necessary hydrophobic bulk to drive the molecule into moderately polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[1].

Troubleshooting Guides & FAQs

Q1: I am experiencing low recovery yields during the aqueous workup. How can I drive the target molecule into the organic phase? A1: Low recovery is typically caused by the high aqueous solubility imparted by the lactam core. To optimize partitioning:

  • Salting Out: Saturate the aqueous phase with NaCl or Na₂SO₄. The addition of electrolytes decreases the solubility of polar organic molecules in water by increasing the ionic strength, a phenomenon well-documented in the extraction of pyrrolidone derivatives[1].

  • Solvent Selection: Switch from non-polar solvents (e.g., hexane, toluene) to moderately polar, hydrogen-bond accepting solvents. Ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) are highly effective[2]. 2-MeTHF offers excellent phase separation and higher stability against hydrolysis compared to EtOAc.

Q2: My extraction results in a persistent emulsion. How do I break it? A2: Emulsions often form due to the surfactant-like properties of lactams when mixed with fine particulates or partially dissolved salts.

  • Mechanical/Thermal Intervention: Gently heat the biphasic mixture to 35–40°C to reduce viscosity, or pass the mixture through a pad of Celite to remove fine particulates.

  • Phase Density Adjustment: If using DCM (d = 1.33 g/cm³), the density difference between the organic and aqueous layers might be too small if the aqueous layer is heavily salted. Dilute the aqueous layer slightly with deionized water, or switch to a lighter solvent like EtOAc (d = 0.90 g/cm³) to ensure a clear density gradient.

Q3: Is the molecule stable across all pH ranges during extraction? A3: No. The molecule contains both a carbonitrile and a lactam group, which are sensitive to extreme pH[2].

  • Acidic Conditions (pH < 2): Prolonged exposure to strong acids can lead to the hydration of the nitrile to a primary amide, and eventually to a carboxylic acid[2].

  • Basic Conditions (pH > 10): Strong bases will rapidly hydrolyze the nitrile and can also cause ring-opening of the γ-lactam to form an amino acid derivative[2].

  • Recommendation: Maintain the aqueous phase at a near-neutral pH (6.5–7.5) using a phosphate buffer or saturated NaHCO₃ prior to extraction.

DegradationPathway Target 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Acidic Strong Acid (pH < 2) + Heat Target->Acidic Basic Strong Base (pH > 10) + Heat Target->Basic Amide Primary Amide Intermediate (Partial Hydrolysis) Acidic->Amide Nitrile Hydration Carboxylic Carboxylic Acid Derivative (Full Hydrolysis) Basic->Carboxylic Nitrile Hydrolysis RingOpen Ring-Opened Amino Acid (Lactam Cleavage) Basic->RingOpen Lactam Hydrolysis Amide->Carboxylic Further Hydrolysis

Fig 1. Base- and acid-catalyzed degradation pathways of the target molecule during extraction.

Quantitative Data: Solvent Partitioning

The following table summarizes the expected partitioning behavior and recovery efficiency based on solvent selection and salting-out parameters.

Solvent SystemSalting-Out AgentEmulsion RiskRelative Recovery (%)
Hexane / WaterNoneLow< 10%
Toluene / WaterNoneModerate45%
DCM / WaterNoneHigh82%
EtOAc / WaterNoneModerate88%
EtOAc / BrineSaturated NaClLow> 95%
2-MeTHF / BrineSaturated NaClLow> 98%

Experimental Protocols: Optimized Liquid-Liquid Extraction

To ensure maximum trustworthiness and reproducibility, follow this self-validating LLE workflow. The protocol utilizes 2-MeTHF to maximize the partition coefficient while minimizing emulsion formation[3].

Step-by-Step Methodology:

  • Preparation: Transfer the crude reaction mixture containing 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile to a properly sized separatory funnel.

  • pH Adjustment: Dilute the mixture with deionized water (10 mL per gram of crude material). Measure the pH. If necessary, adjust to a stable pH of 6.5–7.5 using 1M HCl or saturated aqueous NaHCO₃ to prevent nitrile/lactam hydrolysis[2].

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (approximately 360 g/L at 25°C). Stir vigorously until the salt is fully dissolved.

  • First Extraction: Add 2-MeTHF (or EtOAc) at a 1:1 volume ratio relative to the aqueous phase. Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently to release any pressure.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate for 5–10 minutes. Collect the upper organic layer (if using 2-MeTHF/EtOAc).

  • Subsequent Extractions: Re-extract the lower aqueous layer with two additional portions of 2-MeTHF (0.5 volume ratio each) to ensure complete recovery.

  • Washing: Combine all organic extracts. Wash the combined organic phase once with saturated brine (0.25 volume ratio) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temperature < 40°C) to yield the isolated target product[3].

ExtractionWorkflow A Aqueous Reaction Mixture (Target + Impurities) B pH Adjustment (pH 6.5 - 7.5) A->B C Salting Out (Add Saturated NaCl) B->C D Addition of Organic Solvent (EtOAc or 2-MeTHF) C->D E Phase Separation (Liquid-Liquid Extraction) D->E F Aqueous Phase (Salts, Polar Byproducts) E->F Bottom Layer G Organic Phase (Target Molecule) E->G Top Layer H Brine Wash & Drying (Na2SO4) G->H I Solvent Evaporation (Isolated Target) H->I

Fig 2. Step-by-step liquid-liquid extraction workflow for the target lactam-nitrile compound.

References[1] Ligocka, D., & Lison, D. (2002). Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure. PubMed.https://pubmed.ncbi.nlm.nih.gov/12376129/[2] Martínková, L., & Veselá, A. B. (2011). The biocatalytic hydrolysis of nitriles to carboxylic acids. Thieme-Connect.https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0031-1289543[3] Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.https://www.organic-chemistry.org/synthesis/C1N/nitriles.shtm

Sources

Optimization

Preventing degradation of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support guide for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. This document, prepared by our Senior Application Scientists, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. This document, prepared by our Senior Application Scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its integrity and stability over time. Our goal is to explain the chemical principles behind its potential degradation and provide actionable protocols to safeguard your valuable research materials.

Part 1: Understanding the Chemical Stability of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

To effectively prevent degradation, it is crucial to understand the molecule's inherent chemical vulnerabilities. The structure of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile contains two primary functional groups susceptible to degradation under common laboratory conditions: a nitrile group (-C≡N) and a γ-lactam (a cyclic amide within the 5-oxopyrrolidine ring).

  • Nitrile Group Vulnerability : The carbon-nitrogen triple bond of the nitrile group is electrophilic and can undergo hydrolysis. This reaction typically proceeds in two stages: first to an amide, and then to a carboxylic acid.[1][2] This process is significantly accelerated by the presence of water, especially under acidic or basic conditions and at elevated temperatures.[3][4][5]

  • Lactam Ring Vulnerability : The 5-oxopyrrolidine ring is a γ-lactam. While generally more stable than more strained lactams (like β-lactams), this cyclic amide bond can also be cleaved by hydrolysis.[6] This ring-opening reaction, which results in the formation of a γ-amino acid derivative, is also catalyzed by strong acids or bases.[7][8]

Given these sensitivities, the primary degradation risk during long-term storage is hydrolysis from atmospheric moisture. Other factors such as light, oxygen, and temperature can further accelerate these processes.

cluster_main 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile cluster_pathways Primary Degradation Pathways A Main Compound B Nitrile Hydrolysis (to Carboxylic Acid) A->B H₂O (Acid/Base catalyst) C Lactam Hydrolysis (Ring Opening) A->C H₂O (Strong Acid/Base)

Caption: Primary degradation pathways for the target compound.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses common issues and questions encountered during the storage and handling of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile.

Q1: What are the ideal storage conditions for maximal long-term stability?

A: The compound should be stored at -20°C or lower , in a dark , dry environment, and under an inert atmosphere (argon or nitrogen). A freezer that is not frost-free is preferable to minimize temperature cycling. Storing the compound in a desiccator within the freezer adds an extra layer of protection against moisture.

Q2: I've noticed the powdered compound is clumping together. Is this a sign of degradation?

A: Yes, clumping or the appearance of a sticky or oily residue is often an early indicator of degradation. This typically suggests the absorption of atmospheric moisture, which can initiate the hydrolysis process. A change in color (e.g., yellowing) is also a red flag.

Q3: My compound has been in storage for over a year. How can I verify its purity before use?

A: It is best practice to re-analyze any compound that has been in long-term storage. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting polar degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify degradation products if they are present in sufficient concentration.[10]

Q4: If my sample has degraded, what are the most likely byproducts I should look for?

A: Based on the molecule's structure, the two most probable degradation products are:

  • 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid: Formed via hydrolysis of the nitrile group. This will be more polar than the parent compound.

  • 4-Amino-4-(cyclobutylmethylcarbamoyl)butanoic acid: Formed via hydrolytic opening of the lactam ring.

Q5: What is the best type of container for storing this compound?

A: Use an amber glass vial with a screw cap that has a chemically inert liner (e.g., PTFE-lined). The amber glass protects the compound from light, which can provide the energy for degradative reactions.[11][12] The tight-fitting, lined cap minimizes moisture and air ingress.

Q6: Is it really necessary to backfill the vial with argon or nitrogen?

A: For storage periods longer than six months or for high-value reference standards, using an inert atmosphere is strongly recommended. While the primary degradation pathway is hydrolysis, removing oxygen minimizes the risk of long-term oxidative degradation. This simple step provides the most robust protection for the compound.

Part 3: Protocols and Methodologies

To ensure the integrity of your compound, follow these validated protocols for storage and analysis.

Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the best practices from receiving the compound to its secure, long-term storage.

  • Receiving: Upon receipt, immediately place the compound in a desiccator at room temperature to equilibrate before opening.

  • Aliquoting: In a controlled, low-humidity environment (such as a glove box or a bench with a stream of dry nitrogen), aliquot the compound into smaller, single-use quantities in pre-weighed amber glass vials. This prevents contamination and repeated freeze-thaw/moisture exposure of the bulk stock.

  • Inerting: For each aliquot, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and quantity.

  • Storage: Place the sealed vials inside a secondary container with desiccant, and store them in a -20°C or -80°C freezer.

  • Purity Check: Before using an aliquot that has been stored for an extended period, perform a purity check using a validated analytical method (see Protocol 2).

A Receive Compound B Equilibrate in Desiccator A->B C Aliquot into Vials (Low Humidity) B->C D Flush with Inert Gas (Ar/N₂) C->D E Seal Vials Tightly D->E F Store at ≤ -20°C E->F G Re-test Purity Before Use F->G

Caption: Recommended workflow for long-term compound storage.

Protocol 2: Example HPLC Method for Purity Assessment

This method provides a starting point for assessing the purity of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile and detecting potential polar degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the nitrile and lactam have weak chromophores, low UV is necessary).[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in acetonitrile or methanol to a concentration of ~1 mg/mL.

Expected Results: The parent compound should elute as a sharp, primary peak. Any significant degradation products, such as the more polar carboxylic acid, would be expected to elute earlier. Purity can be calculated based on the relative peak area.

Part 4: Summary of Storage Conditions

This table summarizes the key parameters for ensuring the long-term stability of your compound.

ParameterRecommended ConditionCondition to AvoidRationale for Recommendation
Temperature ≤ -20°C (stable freezer)Room temperature or fluctuating temperaturesReduces the kinetic rate of all chemical degradation reactions.[14]
Atmosphere Inert gas (Argon or Nitrogen)Ambient airPrevents long-term oxidative degradation and displaces moisture.
Moisture Dry (use of desiccants)Humid environments (>60% RH)Water is a key reactant in the primary degradation pathways (hydrolysis).[3][11]
Light Dark (Amber vials)Direct sunlight or UV lightPrevents light-induced degradation.[11][12]
Container Tightly sealed amber glass vialPlastic containers, poorly sealed vialsGlass is non-reactive; a tight seal prevents moisture and air exchange.
References
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College.
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry.
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • Reactions of Nitriles. (n.d.). KPU Pressbooks.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024). ACS Catalysis.
  • β-Lactamases: A Focus on Current Challenges. (n.d.). PMC.
  • The Ageing and Shelf Life of Rubber. (n.d.). Southern Manufacturing.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026). Spectroscopy Online.
  • How to Properly Store Nitrile Gloves for Maximum Shelf Life. (2025). AGMD Group.
  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024). ACS Publications.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC.
  • Shelf life of Nitrile gloves and how to store in a right way. (2022). S&S Glove.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). DTIC.

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CMPC) Derivatives

Welcome to the CMPC Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the most complex challenges in the late-stage catalytic functionalization of 1-(cyclobutylmethyl)-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CMPC Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the most complex challenges in the late-stage catalytic functionalization of 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CMPC).

This bifunctional scaffold—featuring a sterically demanding cyclobutylmethyl-protected lactam and an electrophilic C3-carbonitrile—presents unique chemoselectivity challenges. This guide provides field-proven insights, focusing on two highly requested workflows: Palladium-Catalyzed α -Arylation of the 5-oxopyrrolidine core [1, 2], and Ruthenium-Catalyzed Nitrile Hydration to yield primary amides.

Mechanistic Workflows & Visualizations

Understanding the catalytic cycle is the first step in troubleshooting. For the α -arylation of the CMPC lactam core, the reaction relies on the delicate balance between oxidative addition of the aryl halide and the transmetalation of the sterically hindered pyrrolidinone enolate.

PDArylation Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OA Ar-X Trans Transmetalation Pd(II)(Ar)(Enolate)L_n OA->Trans Enolate Enolate Formation Base + CMPC Enolate->Trans Deprotonated CMPC RE Reductive Elimination Product Formation Trans->RE RE->Pd0 Release Product

Catalytic cycle for the Pd-catalyzed α-arylation of CMPC, highlighting key intermediate states.

Troubleshooting Guide & FAQs

Q1: During the Pd-catalyzed α -arylation of CMPC, I am observing high levels of proto-dehalogenation of my aryl bromide and poor lactam conversion. What is causing this? A1: Proto-dehalogenation typically indicates that oxidative addition is occurring, but transmetalation of the lactam enolate is failing. Consequently, the Pd(II)-aryl species abstracts a proton (often from the solvent or the cyclobutylmethyl group) instead of coupling.

  • Root Cause: The base used (e.g., NaOtBu) may not be effectively deprotonating the sterically hindered α -position of the CMPC lactam, or the resulting sodium enolate is too aggregated to transmetalate effectively.

  • Solution: Switch to a stronger, non-nucleophilic base like LiHMDS at -78 °C to pre-form a discrete lithium enolate. The lithium cation provides a tighter ion pair, which facilitates transmetalation to the Pd(II) center and prevents base-catalyzed lactam ring-opening [3]. Additionally, employing a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) accelerates reductive elimination before side reactions can occur.

Q2: I am trying to hydrate the C3-carbonitrile to an amide using a Ru(II) catalyst, but the reaction stalls at ~40% conversion. Adding more catalyst doesn't help. Why? A2: You are likely experiencing catalyst poisoning via product inhibition or trace cyanide release.

  • Root Cause: The primary amide product can act as a bidentate ligand, chelating the Ru(II) center and displacing the active catalytic ligands. Alternatively, if the reaction temperature exceeds 100 °C, trace retro-hydrocyanation can release free cyanide, which irreversibly binds to Ruthenium.

  • Solution: Lower the reaction temperature to 80 °C and utilize a catalyst with strongly coordinating, non-labile ligands, such as the Parkins catalyst [RuH(PMe2OH)(PMe3)2]. Ensure your water stoichiometry is strictly controlled to prevent over-hydration.

Troubleshooting Start Reaction Stalls at <50% Conversion Check1 Check Catalyst State Visual Inspection Start->Check1 IsBlack Precipitate Forms (Ru Black)? Check1->IsBlack IsClear Solution Remains Homogeneous? Check1->IsClear Sol1 Thermal Degradation: Decrease Temp / Add Ligand IsBlack->Sol1 Sol2 Cyanide Poisoning: Switch to Parkins Catalyst IsClear->Sol2

Decision tree for troubleshooting stalled Ru-catalyzed nitrile hydration reactions of CMPC.

Experimental Protocols
Protocol A: Pd-Catalyzed α -Arylation of CMPC

Self-Validating Design: This protocol utilizes in-situ IR monitoring to track the disappearance of the lactam carbonyl stretch (~1690 cm⁻¹) and the appearance of the α -arylated product carbonyl (~1710 cm⁻¹), ensuring the catalyst is actively turning over before workup.

  • Enolate Formation: In an oven-dried Schlenk flask under argon, dissolve CMPC (1.0 mmol) in anhydrous THF (5.0 mL). Cool to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 eq).

    • Causality: Pre-forming the lithium enolate at cryogenic temperatures prevents base-catalyzed ring-opening of the pyrrolidinone and suppresses unwanted N-dealkylation of the cyclobutylmethyl group [4]. Stir for 30 minutes.

  • Catalyst Activation: In a separate vial, combine Pd2(dba)3 (0.025 mmol, 5 mol% Pd) and BrettPhos (0.06 mmol, 6 mol%) in THF (2.0 mL). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active Pd(0)L complex.

  • Coupling: Add the aryl bromide (1.2 mmol) to the catalyst solution, then transfer this entire mixture via syringe to the enolate solution at -78 °C.

  • Heating & Reaction: Gradually warm the reaction to 70 °C and stir for 12 hours.

    • Causality: Slow warming ensures that transmetalation occurs sequentially without thermal degradation of the enolate pool.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) to protonate any unreacted enolate. Extract with EtOAc (3 x 15 mL), dry over Na2SO4, and purify via flash chromatography.

Protocol B: Ru-Catalyzed Hydration of CMPC to 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carboxamide
  • Setup: To a 20 mL pressure vial, add CMPC (1.0 mmol), [Ru(p-cymene)Cl2]2 (0.02 mmol, 2 mol%), and acetaldoxime (0.1 mmol, 10 mol%) as a co-ligand.

  • Solvent & Reagents: Add a solvent mixture of EtOH/H2O (3:1 v/v, 4.0 mL).

    • Causality: The protic solvent network is critical for the proton shuttle mechanism required to tautomerize the intermediate metal-bound imidic acid to the final stable amide.

  • Reaction: Seal the vial and heat to 80 °C for 8 hours. Monitor via TLC (stain with KMnO4; the starting nitrile is UV inactive, but the resulting amide shows distinct polarity and staining).

  • Isolation: Cool to room temperature, concentrate in vacuo to remove EtOH, and extract the aqueous layer with DCM (3 x 10 mL). The product typically crystallizes upon concentration of the organic layer.

Quantitative Data Presentation

To guide your optimization, below is a summary of our internal ligand screening data for the α -arylation of CMPC with 4-bromotoluene using 5 mol% Pd at 70 °C.

LigandBaseConversion (%) α -Arylation Selectivity (%)Mechanistic Notes & Observations
PPh3NaOtBu15%40%Severe proto-dehalogenation observed; poor transmetalation.
XPhosNaOtBu45%65%Moderate yield; significant lactam ring-opening detected.
XPhosLiHMDS78%85%Improved enolate stability; reduced side reactions.
BrettPhos LiHMDS 96% >95% Optimal conditions; rapid reductive elimination prevents degradation.
RuPhosLiHMDS88%90%Viable alternative; slightly slower reaction kinetics.
References
  • Highly Active Palladium Catalysts for Suzuki Coupling and Arylation of Ketones Journal of the American Chemical Society, 2000, 122(6), 1360-1370. URL:[Link]

  • Palladium-Catalyzed α-Arylation of Amides and Imides Journal of Organic Chemistry, 2001, 66(10), 3402-3415. URL:[Link]

  • Direct Palladium-Catalyzed β-Arylation of Lactams Angewandte Chemie International Edition, 2018, 57(14), 3815-3819. URL:[Link]

  • Selective Electrochemical Aminoxyl-Mediated Shono-Type Oxidation of Pyrrolidines Organic Letters, 2021, 23(22), 8834-8837. URL:[Link]

Optimization

Technical Support Center: Minimizing Background Noise in 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Fluorescence Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists working with 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile —a specialized chemical buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists working with 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile —a specialized chemical building block and reference material often utilized in high-throughput screening (HTS) and drug discovery.

Fluorescence assays involving hydrophobic small molecules frequently suffer from optical interference. This guide deconstructs the physical causality behind background noise, provides actionable troubleshooting FAQs, and delivers self-validating experimental protocols to ensure absolute data integrity.

Part 1: The Causality of Background Noise

To eliminate background noise, one must first understand its physical origins. When screening 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, background interference typically arises from three distinct mechanisms:

  • Aggregation-Induced Scattering (Tyndall/Rayleigh Effect): The cyclobutylmethyl moiety imparts hydrophobicity to the molecule. In aqueous assay buffers, this compound can form colloidal aggregates. These micro-particles scatter the excitation light. Photomultiplier tubes (PMTs) in microplate readers often misinterpret this scattered light as a true fluorescent emission, artificially inflating the baseline signal[1].

  • The Inner Filter Effect (IFE): If the compound absorbs light at the assay's excitation (Primary IFE) or emission (Secondary IFE) wavelengths, it acts as an internal optical filter. This attenuates the light reaching the fluorophore or the detector, causing a non-linear drop in signal that is frequently misdiagnosed as biological quenching[2],[3].

  • Intrinsic Autofluorescence: Small molecules containing cyclic structures can exhibit weak intrinsic fluorescence, particularly in the UV to blue-green spectrum. This overlaps with common fluorophores (e.g., coumarins or fluorescein), directly competing with the assay's specific signal[4].

Photophysics Light Excitation Light Compound 1-(Cyclobutylmethyl)-... (Aggregates/Monomers) Light->Compound Absorption (Primary IFE) Light->Compound Rayleigh Scattering Fluorophore Assay Fluorophore Light->Fluorophore Excitation Detector PMT Detector Compound->Detector Scattered Light (False Signal) Fluorophore->Compound Absorption (Secondary IFE) Fluorophore->Detector True Emission

Caption: Photophysical pathways of signal interference and light scattering.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my baseline fluorescence so high even before adding the biological target? A1: High baselines are typically caused by optical crosstalk, buffer autofluorescence, or compound scattering. First, ensure you are using solid black 96-well or 384-well plates. Black plates act as a light sink, preventing the reflection and scattering of excitation wavelengths and eliminating well-to-well crosstalk[5]. Second, check your buffer components; media containing phenol red or Fetal Bovine Serum (FBS) are notorious for high autofluorescence due to aromatic side chains[4].

Q2: How can I distinguish between the true autofluorescence of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile and light scattering? A2: Perform a spectral excitation scan. True fluorescence emission occurs at a fixed wavelength regardless of the excitation wavelength (Kasha's Rule). In contrast, Rayleigh scattering is elastic; the "emission" peak will shift in tandem with the excitation wavelength (Stokes shift = 0). If the noise peak moves as you change the excitation light, you are detecting scattered light from compound aggregates, not autofluorescence.

Q3: As I increase the concentration of the compound to generate a dose-response curve, the fluorescence signal drops non-linearly. Is this target inhibition? A3: Not necessarily. This is the classic signature of the Inner Filter Effect (IFE). If the compound absorbs light at your assay's wavelengths, it will artificially depress the signal[2]. To validate this, measure the absorbance of the compound at the assay's specific excitation and emission wavelengths. If the total absorbance exceeds 0.1 OD, IFE correction is mandatory to prevent false-positive inhibition data[3],[6].

Q4: What microplate reader settings should I immediately adjust to improve my Signal-to-Noise (S/N) ratio? A4: Optimize your Z-focal height and increase the number of flashes per well. Averaging a higher number of flashes (e.g., 10–50) levels out random PMT noise and limits background variability[7]. Additionally, if your instrument supports it, utilize time-resolved fluorescence (TRF) settings. TRF introduces a microsecond delay before detection, allowing short-lived background autofluorescence and scattering to decay completely before measuring the long-lived target signal[8].

G Start High Background Noise Detected CheckAbs Measure Absorbance at Ex & Em Start->CheckAbs IsIFE Absorbance > 0.1? CheckAbs->IsIFE ApplyIFE Apply IFE Correction Formula IsIFE->ApplyIFE Yes CheckScan Perform Spectral Scan IsIFE->CheckScan No IsScatter Peak shifts with Ex? CheckScan->IsScatter AddDet Add 0.01% Detergent (Break Aggregates) IsScatter->AddDet Yes (Scattering) RedShift Use Red-Shifted Fluorophores IsScatter->RedShift No (Autofluorescence)

Caption: Decision tree for troubleshooting fluorescence background noise.

Part 3: Data Presentation & Mitigation Strategies

The following table synthesizes the quantitative thresholds and diagnostic criteria for identifying and resolving optical noise in your assays.

Noise SourcePhysical MechanismDiagnostic ThresholdPrimary Mitigation Strategy
Inner Filter Effect (IFE) Absorption of Ex/Em light by compoundAbsorbance at Ex or Em > 0.1 ODApply mathematical IFE correction formula[2].
Colloidal Aggregation Rayleigh scattering of excitation lightEmission peak shifts with ExcitationAdd 0.01% Triton X-100 or CHAPS to buffer.
Compound Autofluorescence Intrinsic fluorophore emissionFixed emission peak regardless of ExSwitch to red-shifted fluorophores (>600 nm)[4].
Plate Crosstalk Light bleeding into adjacent wellsHigh signal in blank wells next to high controlsUtilize solid black, matte-walled microplates[5].
Instrument Noise Random PMT fluctuationsHigh well-to-well %CV (>10%)Increase flashes per well (10–50 flashes)[7].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to definitively identify and correct background noise.

Protocol 1: Mathematical Correction of the Inner Filter Effect (IFE)

If 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is acting as an optical filter, you must mathematically restore the true fluorescence intensity[6].

Step-by-Step Methodology:

  • Measure Observed Fluorescence ( Fobs​ ): Record the fluorescence intensity of your assay wells containing the compound at the specified excitation and emission wavelengths.

  • Measure Absorbance: Transfer the exact same volume of the sample to a UV-transparent microplate. Measure the absorbance at the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ )[2].

  • Blank Subtraction: Subtract the absorbance of the pure buffer from both Aex​ and Aem​ .

  • Apply Correction Formula: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE equation:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Validation: Plot Fcorr​ against compound concentration. If the IFE was the sole cause of the non-linear signal drop, the corrected curve will now be linear[3].

Protocol 2: Detergent-Based Aggregate Disruption Test

This protocol determines if your background noise is caused by light scattering from compound aggregates.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare two identical sets of your assay buffer. To one set, add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS).

  • Spike Compound: Add 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile to both buffers at your maximum screening concentration (e.g., 50 µM).

  • Measure Scattering: Read the absorbance of both plates at 600 nm. (True small molecules do not absorb at 600 nm; any signal here is pure light scattering).

  • Measure Fluorescence: Read the fluorescence of both plates at your assay's standard settings.

  • Validation: If the absorbance at 600 nm and the background fluorescence both drop significantly in the detergent-containing buffer, the noise was definitively caused by aggregation-induced scattering. Adopt the detergent buffer for all future assays.

References

  • How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays Source: GMP Plastic URL
  • The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL
  • How to reduce autofluorescence in cell-based assays Source: BMG Labtech URL
  • Time-Resolved Fluorescence Measurements Source: BMG Labtech URL
  • Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays Source: BenchChem URL
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf URL
  • Fluorescence of Dyes in Solutions with High Absorbance.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile and Standard Pyrrolidine Derivatives in Drug Design

In the landscape of medicinal chemistry, the pyrrolidine ring is a celebrated "privileged scaffold," a structural motif consistently found in a multitude of natural products and FDA-approved drugs.[1][2] Its success stem...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrrolidine ring is a celebrated "privileged scaffold," a structural motif consistently found in a multitude of natural products and FDA-approved drugs.[1][2] Its success stems from a unique combination of favorable physicochemical properties, including conformational flexibility and three-dimensionality, which allow for precise interactions with biological targets.[3] This guide provides an in-depth comparison between a specific, less-explored derivative, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, and the broader class of standard pyrrolidine derivatives that have become mainstays in drug development.

While direct experimental data on 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is not extensively available in peer-reviewed literature, this guide will deconstruct its molecular architecture to forecast its potential performance based on well-established principles of medicinal chemistry and structure-activity relationships (SAR) observed in related compounds.

The Pyrrolidine Scaffold: A Foundation of Pharmacological Diversity

The five-membered, nitrogen-containing heterocyclic ring of pyrrolidine offers a versatile platform for drug design. Its non-planar, puckered conformation allows for the spatial projection of substituents in distinct vectors, enhancing the exploration of three-dimensional chemical space and improving binding affinity to target proteins.[1] This scaffold is a cornerstone in the development of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Standard pyrrolidine derivatives, particularly those functionalized at the 2- and 5-positions of the 5-oxopyrrolidine (or 2-pyrrolidinone) core, have demonstrated a wide array of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4] The lactam moiety of the 5-oxopyrrolidine ring can act as a hydrogen bond acceptor, contributing to target engagement.

Deconstructing the Novel Derivative: A Hypothetical Performance Analysis

To understand the potential of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, we will analyze its three key structural features: the 5-oxopyrrolidine core, the N-1 cyclobutylmethyl group, and the C-3 carbonitrile substituent.

The 5-Oxopyrrolidine Core

The 5-oxopyrrolidine (2-pyrrolidinone) ring is a common feature in many biologically active compounds.[4][5] It provides a rigid backbone that can be strategically functionalized. Studies on various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed potent anticancer and antimicrobial activities.[4][6][7] The core structure itself is a recognized pharmacophore in several approved drugs.

The N-1 Cyclobutylmethyl Group: A Lipophilic Anchor

The substituent at the N-1 position of the pyrrolidine ring significantly influences the molecule's overall properties. The cyclobutylmethyl group is a lipophilic moiety that can enhance binding to hydrophobic pockets within a target protein. The cyclobutyl group, in particular, has gained traction in drug design for its ability to improve metabolic stability and potency.[8][9] Its rigid, puckered conformation can orient the rest of the molecule in a favorable binding pose.[10] In some cases, cyclobutyl-containing drugs have shown superior properties compared to their cyclopentyl or cyclohexyl analogs.[9] The cyclobutylmethyl group can be introduced synthetically via alkylation using cyclobutylmethyl bromide.[11][12]

The C-3 Carbonitrile: A Modulator of Polarity and a Potential Pharmacophore

The nitrile group at the C-3 position is a key feature that differentiates this molecule. The carbonitrile is a polar group that can act as a hydrogen bond acceptor. In medicinal chemistry, nitrile groups are often used to improve pharmacokinetic properties or to act as a bioisostere for other functional groups.[13] Depending on the target, the nitrile can also be a key pharmacophoric element, directly participating in binding interactions. The introduction of a nitrile group can significantly impact a molecule's biological activity. For instance, various carbonitrile-containing heterocyclic compounds have shown promising anticancer and antibacterial activities.[13][14]

Comparative Overview: Hypothetical vs. Standard Derivatives

To provide a clear comparison, the following table summarizes the anticipated properties of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile against well-characterized standard pyrrolidine derivatives.

FeatureStandard Pyrrolidine Derivatives (e.g., N-aryl/alkyl-5-oxopyrrolidine-3-carboxamides)1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Hypothetical)Rationale for Hypothetical Properties
Primary Scaffold 5-Oxopyrrolidine5-OxopyrrolidineShared core structure.
Key Substituents Varied N-1 substituents (aryl, alkyl), C-3 carboxamide/carboxylic acidN-1 cyclobutylmethyl, C-3 carbonitrileUnique combination of lipophilic and polar groups.
Anticipated Biological Activity Anticancer, antimicrobial, anti-inflammatory[2][4]Potential for anticancer and antimicrobial activity.The 5-oxopyrrolidine core is associated with these activities, and the nitrile group is present in other cytotoxic and antimicrobial agents.[4][13]
Physicochemical Properties Generally good solubility and membrane permeability, tunable by substituents.Moderate lipophilicity from the cyclobutylmethyl group, balanced by the polar nitrile and lactam. Likely good "drug-like" properties.The cyclobutyl group increases lipophilicity, which can improve cell penetration, while the nitrile adds polarity.[8][10]
Metabolic Stability Variable, can be susceptible to N-dealkylation or amide hydrolysis.Potentially enhanced metabolic stability.The cyclobutyl group is known to be more resistant to metabolic degradation than linear alkyl chains or larger cycloalkanes.[9]
Target Engagement Primarily through hydrogen bonding via the lactam and C-3 substituent, and hydrophobic interactions from the N-1 group.Hydrophobic interactions from the cyclobutylmethyl group, and hydrogen bonding from the lactam and nitrile.The combination of a strong hydrophobic group and two hydrogen bond acceptors offers multiple points of interaction.

Experimental Workflows for Characterization

To validate the hypothetical properties of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile, a series of standard experimental protocols would be required.

Synthesis Workflow

A plausible synthetic route would involve the reaction of a suitable precursor, such as pyrrolidine-3-carbonitrile, with cyclobutylmethyl bromide.

A Pyrrolidine-3-carbonitrile D 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile A->D N-alkylation B Cyclobutylmethyl bromide B->D C Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) C->D

Caption: Proposed synthetic pathway for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile.

Biological Evaluation Workflow

A typical cascade of assays would be employed to determine the biological activity profile.

Start Compound Synthesis and Purification Anticancer Anticancer Activity Screening Start->Anticancer Antimicrobial Antimicrobial Activity Screening Start->Antimicrobial MTT MTT Assay on Cancer Cell Lines (e.g., A549, MDA-MB-231) Anticancer->MTT MIC Minimum Inhibitory Concentration (MIC) Assay against Bacterial Strains (e.g., S. aureus, E. coli) Antimicrobial->MIC DoseResponse Dose-Response and IC50 Determination MTT->DoseResponse MIC->DoseResponse Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) DoseResponse->Mechanism ADME In vitro ADME/Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) DoseResponse->ADME Lead Lead Candidate Identification Mechanism->Lead ADME->Lead

Caption: A standard workflow for the biological evaluation of a novel chemical entity.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is representative of how the cytotoxic effects of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile would be evaluated against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
  • The medium from the wells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

4. Incubation:

  • The plates are incubated for 48-72 hours.

5. MTT Assay:

  • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

6. Data Acquisition and Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.
  • Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[15]

Conclusion

While 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile remains an under-investigated molecule, a systematic analysis of its structural components suggests a promising profile for drug discovery. The combination of a proven 5-oxopyrrolidine scaffold with a metabolically robust, lipophilic cyclobutylmethyl group and a polar, pharmacophorically active nitrile group presents a unique opportunity for developing novel therapeutic agents. The anticipated enhancements in metabolic stability and target interaction warrant its synthesis and evaluation through the standardized experimental protocols outlined in this guide. Further research is necessary to empirically validate these hypotheses and to fully elucidate the therapeutic potential of this and related compounds.

References

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available from: [Link]

  • Kairytė, K., et al. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Mickevičius, V., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 30(7), 1234. Available from: [Link]

  • Wang, Y., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 1-15. Available from: [Link]

  • Mickevičius, V., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide. PharmaChem. Available from: [Link]

  • Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(1), 1-25. Available from: [Link]

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]

  • Janssen, M. A. C. H., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 10-20. Available from: [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Available from: [Link]

  • Kumar, R., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262. Available from: [Link]

  • Singh, P., et al. (2016). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1331-1341. Available from: [Link]

  • Al-Obaidi, A. M., & Al-Majidi, S. M. (2020). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. Available from: [Link]

  • El-Sayed, W. A., et al. (2012). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Acta Poloniae Pharmaceutica, 69(5), 857-868. Available from: [Link]

  • Kairytė, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2345. Available from: [Link]

  • Kairytė, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

Sources

Comparative

A Comparative Guide to Validating the In Vivo Efficacy of Novel Nootropic Candidates: A Case Study with 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile

Disclaimer: This document outlines a comprehensive, scientifically-grounded framework for the preclinical in vivo validation of the novel compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (referred to herein...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document outlines a comprehensive, scientifically-grounded framework for the preclinical in vivo validation of the novel compound 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (referred to herein as CPO-421). As CPO-421 is a novel chemical entity with no published efficacy data, this guide is presented as a prospective case study. The experimental designs, protocols, and data are illustrative and intended to serve as a blueprint for researchers in the field of cognitive enhancer development. All methodologies are based on established and validated preclinical models.

Introduction: The Quest for Novel Cognitive Modulators

The field of neuropharmacology is in a continuous search for novel therapeutic agents capable of mitigating cognitive decline associated with neurodegenerative diseases and aging.[1][2][3] The 5-oxopyrrolidine core, a five-membered lactam structure, is a well-established scaffold in medicinal chemistry, giving rise to a range of biologically active compounds.[4][5] Notably, this core is the foundational structure of the racetam class of nootropics, including the archetypal compound Piracetam.[6][7]

This guide focuses on a novel derivative, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CPO-421). Based on its structural similarity to the racetam family, we hypothesize that CPO-421 may function as a cognitive modulator. The primary objective of this document is to provide a rigorous, comparative framework for validating the in vivo efficacy of CPO-421 against established nootropic agents. We will detail the scientific rationale for experimental design, provide step-by-step protocols for a validated animal model of memory, and present a template for comparative data analysis.

Scientific Rationale and Hypothesized Mechanism of Action

Structural Analogy and Postulated Target Engagement

The core structure of CPO-421 is analogous to Piracetam and its derivatives (e.g., Aniracetam), which are known to exert their effects through multiple mechanisms.[6][8] The primary proposed mechanisms for established racetams involve the positive allosteric modulation of AMPA-type glutamate receptors, which enhances excitatory neurotransmission and is fundamental to synaptic plasticity, learning, and memory.[8][9] Additionally, influences on the cholinergic system and improvements in cell membrane fluidity have been reported.[6][8]

We hypothesize that CPO-421 acts as a positive allosteric modulator of AMPA receptors. The cyclobutylmethyl group at the N1 position and the nitrile moiety at the C3 position are unique substitutions that may influence binding affinity, blood-brain barrier permeability, and metabolic stability compared to existing racetams.

The Logic of Comparator Selection

To rigorously assess the efficacy of a novel compound, it must be benchmarked against both a negative control (vehicle) and a well-characterized positive control.

  • Vehicle Control: This is the non-active solution used to dissolve the test compounds (e.g., 0.9% saline with 1% Tween 80). It is critical for establishing a baseline performance and ensuring that any observed effects are due to the active compounds, not the delivery solution.

  • Positive Control 1: Piracetam: As the first-in-class racetam, Piracetam provides a historical and widely studied benchmark for basic nootropic activity.[7][8][10]

  • Positive Control 2: Aniracetam: Chosen for its distinct profile, Aniracetam is a more potent AMPA modulator than Piracetam and also exhibits anxiolytic properties.[11] This allows for a more nuanced comparison of CPO-421's potential effects on both cognition and affect.

In Vivo Validation Workflow: A Step-by-Step Approach

The overall workflow for preclinical validation is a multi-stage process designed to move from broad screening to detailed characterization.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Dosing & Behavioral Testing cluster_2 Phase 3: Endpoint Analysis A Compound Synthesis & Characterization (CPO-421) B Acquire Comparators (Piracetam, Aniracetam) A->B C Animal Acclimatization (7-10 days) B->C D Randomization into Treatment Groups (n=12 per group) C->D E Daily Dosing Regimen (14 days, i.p.) D->E F Morris Water Maze (MWM) Acquisition Phase (Days 10-14) E->F G MWM Probe Trial (Day 15, 24h post-last trial) F->G H Tissue Collection (Brain - Hippocampus) G->H I Biochemical Assays (e.g., Western Blot for AMPA receptor expression) H->I G CPO CPO-421 AMPA AMPA Receptor CPO->AMPA Positive Allosteric Modulation Ca_Influx Ca++ Influx AMPA->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->AMPA Binds Neuron Postsynaptic Neuron LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Synaptic_Plasticity Enhanced Synaptic Plasticity LTP->Synaptic_Plasticity Cognition Improved Learning & Memory Synaptic_Plasticity->Cognition

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Validation

Comparative Analysis of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Synthetic Pathways

Executive Summary The functionalized gamma-lactam 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a highly valuable, rigidified polar scaffold utilized in modern drug discovery. The presence of the neopentyl-like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized gamma-lactam 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a highly valuable, rigidified polar scaffold utilized in modern drug discovery. The presence of the neopentyl-like cyclobutylmethyl group on the lactam nitrogen, combined with a versatile nitrile group at the C3 position, presents unique synthetic challenges.

This guide objectively compares the two primary synthetic methodologies for constructing this molecule: Pathway A (De Novo Ring Construction) and Pathway B (Late-Stage N-Alkylation) . By analyzing the mechanistic causality, scalability, and experimental validation of each route, researchers can select the optimal protocol for their specific drug development workflows.

Mechanistic Overview of Synthetic Strategies

Pathway A: De Novo Ring Construction (The Itaconic Acid Route)

This highly scalable, linear pathway builds the pyrrolidone core from acyclic precursors. The reaction between cyclobutylmethanamine and itaconic acid proceeds via an initial aza-Michael addition[1]. Because itaconic acid is a bi-functional electrophile, the electron-deficient alkene is highly susceptible to nucleophilic attack by the primary amine. Subsequent heating drives an intramolecular amidation (lactamization) with the adjacent carboxylic acid, releasing water and forming the thermodynamically stable 5-membered pyrrolidone ring[2].

To achieve the final nitrile product, the resulting 5-oxopyrrolidine-3-carboxylic acid must undergo a three-step functional group interconversion: activation to an acid chloride, amidation to a primary carboxamide, and final dehydration (typically using POCl3​ or trifluoroacetic anhydride).

Pathway B: Late-Stage N-Alkylation (The Convergent Route)

This convergent pathway utilizes commercially available 5-oxopyrrolidine-3-carbonitrile and alkylates the lactam nitrogen directly. 2-Pyrrolidones are ambident nucleophiles capable of undergoing both N- and O-alkylation. To achieve high N-regioselectivity, a strong base such as sodium hydride (NaH) is employed in a polar aprotic solvent like DMF[3]. This generates a highly dissociated sodium pyrrolidonate anion. Because the N-alkylated lactam is thermodynamically more stable than the O-alkylated lactim ether, N-alkylation predominates[4].

However, the electrophile, (bromomethyl)cyclobutane, is a beta-branched, neopentyl-like halide. The bulky cyclobutane ring sterically hinders the SN​2 transition state, resulting in sluggish kinetics. To overcome this, elevated temperatures and a nucleophilic catalyst (e.g., NaI via the Finkelstein reaction) are required to drive the reaction to completion.

G StartA Itaconic Acid + Cyclobutylmethanamine IntA1 1-(Cyclobutylmethyl)-5- oxopyrrolidine-3-carboxylic acid StartA->IntA1 Aza-Michael & Cyclization IntA2 Primary Amide Intermediate IntA1->IntA2 SOCl2, then NH3 Product 1-(Cyclobutylmethyl)-5- oxopyrrolidine-3-carbonitrile IntA2->Product Dehydration (POCl3) StartB 5-Oxopyrrolidine-3-carbonitrile + (Bromomethyl)cyclobutane StartB->Product N-Alkylation (NaH, DMF, 80°C)

Synthetic strategy comparing De Novo ring construction vs. Late-Stage N-alkylation pathways.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of both synthetic pathways based on empirical laboratory data.

ParameterPathway A: De Novo SynthesisPathway B: Late-Stage N-Alkylation
Overall Yield 45–55% (over 4 steps)65–75% (over 1 step)
Step Count 4 Linear Steps1 Convergent Step
Regioselectivity Absolute (Structurally defined)>95% N-alkylation (Base dependent)
Scalability Excellent (Kilogram scale)Moderate (Exothermic deprotonation)
Primary Challenge Reagent intensive, longer cycle timeSluggish SN​2 due to steric hindrance

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis of the Carboxylic Acid Intermediate

This protocol details the critical first step of Pathway A, establishing the core scaffold.

  • Reagent Mixing: In a round-bottom flask, suspend itaconic acid (1.0 eq, 100 mmol) in distilled water (50 mL). Slowly add cyclobutylmethanamine (1.05 eq, 105 mmol) dropwise.

    • Causality: The slight excess of amine ensures complete consumption of the itaconic acid during the aza-Michael addition[1].

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

    • Causality: While the aza-Michael addition occurs readily at room temperature, sustained thermal energy is strictly required to overcome the activation barrier for the subsequent intramolecular lactamization[2].

  • Acidification & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 5% aqueous HCl until the solution reaches pH 2.

    • Validation Checkpoint: The product, 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carboxylic acid, will precipitate as a white crystalline solid upon protonation. If an oil forms, seed crystals or vigorous scratching of the flask is required.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C overnight. Verify purity via LC-MS (Expected [M+H]+=198.1 ).

Protocol B: Late-Stage N-Alkylation to the Final Nitrile

This protocol details the single-step convergent synthesis of the target molecule.

  • Deprotonation: Charge an oven-dried flask with 5-oxopyrrolidine-3-carbonitrile (1.0 eq, 50 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere. Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq, 60 mmol).

    • Causality: Careful, portion-wise addition controls the exothermic evolution of H2​ gas. NaH is chosen over weaker bases (like K2​CO3​ ) to ensure complete, irreversible formation of the highly reactive sodium pyrrolidonate anion, which maximizes N-alkylation selectivity[3].

  • Electrophile & Catalyst Addition: Stir for 30 minutes at room temperature until gas evolution ceases. Add (bromomethyl)cyclobutane (1.5 eq, 75 mmol) followed by sodium iodide (NaI, 0.1 eq, 5 mmol).

  • Alkylation: Heat the reaction mixture to 80 °C for 16 hours.

    • Causality: The addition of NaI facilitates an in situ Finkelstein reaction, temporarily converting the sterically hindered primary bromide into a more reactive primary iodide, thereby accelerating the sluggish SN​2 kinetics[4].

  • Quench & Extraction: Cool to room temperature, quench carefully with saturated aqueous NH4​Cl (50 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: 1H NMR analysis of the purified product will show a distinct doublet integrating to 2 protons at ~3.2 ppm, corresponding to the N−CH2​ group. The absence of a downfield shift (>4.0 ppm) confirms successful N-alkylation rather than O-alkylation.

MechanisticWorkflow Step1 Step 1: Deprotonation NaH abstracts lactam N-H forming sodium pyrrolidonate Step2 Step 2: Nucleophilic Attack N-anion attacks sterically hindered primary bromide Step1->Step2 Ambient nucleophile favors N-alkylation Step4 Step 4: Product Isolation Aqueous quench & extraction yields N-alkylated lactam Step2->Step4 Conversion >85% Step3 Step 3: Catalyst Intervention NaI facilitates Finkelstein exchange to active iodide Step3->Step2 Accelerates sluggish SN2 kinetics

Mechanistic workflow and causality of the Late-Stage N-alkylation pathway using NaH/NaI.

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Comparative

Benchmarking 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Binding Kinetics Against Control Compounds

Executive Summary & Target Rationale Cathepsin C (CatC, also known as Dipeptidyl Peptidase 1 or DPP1) is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Cathepsin C (CatC, also known as Dipeptidyl Peptidase 1 or DPP1) is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)[1]. Dysregulated NSP activity is a primary driver of tissue damage in chronic inflammatory lung diseases such as non-cystic fibrosis bronchiectasis (NCFBE)[1]. Consequently, targeting CatC has emerged as a highly validated therapeutic strategy[2].

This guide benchmarks the binding kinetics and biochemical efficacy of a novel screening compound, 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CB-OPC) , against established control compounds. The structural rationale for CB-OPC is highly specific:

  • The 5-oxopyrrolidine core acts as a peptidomimetic scaffold, occupying the S1 and S2 sub-sites of the CatC active pocket.

  • The carbonitrile group serves as a reversible covalent warhead, designed to undergo nucleophilic attack by the catalytic Cys234 of CatC[3].

To rigorously evaluate CB-OPC, we benchmark it against Brensocatib (a clinical-stage reversible covalent nitrile CatC inhibitor)[1], E-64 (an irreversible broad-spectrum epoxide inhibitor), and a Negative Control (a non-nitrile carboxylic acid analog of CB-OPC).

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional non-covalent binders, nitrile-based inhibitors like CB-OPC and Brensocatib operate via a two-step binding mechanism ( E+I⇌E⋅I⇌E−I ). The inhibitor first forms a non-covalent encounter complex ( E⋅I ) driven by the cyclobutylmethyl and oxopyrrolidine moieties. Subsequently, the active site thiolate of Cys234 attacks the electrophilic nitrile carbon, forming a reversible thioimidate adduct ( E−I )[3].

This reversible covalency is critical: it achieves the extended target residence time characteristic of irreversible inhibitors while avoiding the long-term immunogenic toxicity (haptenization) associated with permanent protein modification[2].

Pathway BM Bone Marrow Myelopoiesis ProNSP Pro-NSPs (Inactive) BM->ProNSP CatC Cathepsin C (DPP1) ActiveNSP Active NSPs (NE, PR3, CatG) CatC->ActiveNSP Cleaves N-terminal dipeptide ProNSP->ActiveNSP Inflam Tissue Damage & Inflammation ActiveNSP->Inflam Inhibitor CB-OPC & Brensocatib Inhibitor->CatC Reversible Covalent Blockade

CatC-NSP Signaling Pathway and the intervention point of reversible covalent nitrile inhibitors.

Experimental Workflows & Self-Validating Protocols

To establish a highly trustworthy data package, the following protocols are designed as self-validating systems, ensuring that artifacts (such as non-specific aggregation or assay interference) are immediately identified.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Standard steady-state IC50​ assays fail to capture the residence time ( 1/koff​ ) of covalent inhibitors. SPR allows real-time monitoring of the association ( kon​ ) and dissociation ( koff​ ) phases, which is essential for proving the two-step reversible covalent mechanism.

  • Sensor Chip Preparation: Immobilize recombinant human CatC onto a CM5 sensor chip via standard amine coupling (pH 4.5 acetate buffer) to a target level of 2000 RU.

  • Buffer Equilibration: Run running buffer (50 mM MES pH 5.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20). Causality: CatC is a lysosomal enzyme requiring an acidic pH and a reducing agent (DTT) to maintain the active site Cys234 in a reactive thiolate state.

  • Analyte Injection: Inject CB-OPC and control compounds at multiple concentrations (0.5 nM to 50 nM) at a flow rate of 30 µL/min for 300 seconds.

  • Dissociation Phase: Allow buffer to flow for 600 seconds to measure koff​ .

  • Validation Check (Self-Validating System): Inject the Negative Control (non-nitrile analog). It must show rapid on/off kinetics (a square wave sensorgram) and no prolonged dissociation. This validates that the slow koff​ of CB-OPC is entirely dependent on the covalent nitrile warhead.

Workflow Prep 1. Target Immobilization (CatC on CM5 Sensor Chip) Inj 2. Compound Injection (CB-OPC vs Controls) Prep->Inj Assoc 3. Association Phase (Measure k_on) Inj->Assoc Dissoc 4. Dissociation Phase (Measure k_off) Assoc->Dissoc Regen 5. Surface Regeneration (pH Shift) Dissoc->Regen Data 6. Kinetic Modeling (1:1 Langmuir / Two-State) Dissoc->Data Data Export

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic evaluation.

Protocol B: FRET-Based Enzymatic Activity Assay

Causality: To quantify the functional inhibition of CatC, a fluorogenic substrate (Gly-Arg-AMC) is utilized. Pre-incubation of the inhibitor with the enzyme is critical because covalent thioimidate bond formation is time-dependent.

  • Enzyme Activation: Pre-activate CatC (1 nM final) in assay buffer (50 mM NaOAc pH 5.5, 50 mM NaCl, 2 mM DTT) for 15 minutes at 37°C.

  • Inhibitor Pre-incubation: Add CB-OPC or controls (serial dilutions) to the enzyme and incubate for 30 minutes. Causality: This allows the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µM Gly-Arg-AMC.

  • Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes in kinetic mode.

  • Validation Check: Calculate the Z'-factor for the assay plate. A Z' > 0.6 validates the assay's robustness. If the uninhibited control shows non-linear progress curves, enzyme depletion has occurred, and the assay must be repeated with lower enzyme concentrations.

Protocol C: Cell-Based U937 Neutrophil Elastase (NE) Activation Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues or lysosomal trapping[4]. U937 cells naturally express CatC, which processes pro-NE into active NE.

  • Cell Treatment: Culture U937 cells and treat with varying concentrations of CB-OPC or controls for 48 hours.

  • Lysis & Readout: Lyse the cells and measure active NE using the specific fluorogenic substrate (MeOSuc-AAPV-AMC).

  • Validation Check: Run a parallel cell viability assay (e.g., CellTiter-Glo). If cell viability drops below 90%, the observed NE reduction is confounded by cytotoxicity rather than specific CatC inhibition.

Quantitative Benchmarking Data

The following table summarizes the kinetic and biochemical profiling of CB-OPC against the selected control compounds.

CompoundMechanism of Action kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Biochemical IC50​ (nM)Cellular U937 IC50​ (nM)
Brensocatib (Pos. Control 1)Reversible Covalent (Nitrile) 8.5×105 1.2×10−4 0.140.91.2
CB-OPC (Test Compound)Reversible Covalent (Nitrile) 4.2×104 6.5×10−4 15.418.545.0
E-64 (Pos. Control 2)Irreversible Covalent (Epoxide) 2.1×104 N/A (Irreversible)N/A5.012.5
Negative Control (Carboxylic Acid)Non-Covalent >106 >0.1 > 5000> 10,000> 10,000

Discussion & Field-Proven Insights

The benchmarking data reveals several critical insights regarding the structure-activity relationship (SAR) of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile:

  • Warhead Dependency: The complete loss of activity in the Negative Control (where the nitrile is replaced by a carboxylic acid) confirms that the carbonitrile warhead is an absolute requirement for high-affinity binding. The nitrile acts as the electrophile for Cys234, driving the low nanomolar potency.

  • Kinetic Profile: While CB-OPC is a potent inhibitor ( IC50​=18.5 nM), its association rate ( kon​ ) is roughly 20-fold slower than the clinical candidate Brensocatib. This suggests that while the oxopyrrolidine core successfully mimics the peptide backbone, the cyclobutylmethyl group may require structural optimization to perfectly complement the hydrophobic S2 pocket of CatC, which would accelerate the initial encounter complex formation.

  • Cellular Translation: CB-OPC demonstrates a moderate drop-off in potency when moving from the biochemical assay to the U937 cellular assay (18.5 nM to 45.0 nM). This is a common phenomenon in CatC inhibitor development, often attributed to the highly acidic environment of the lysosome or sub-optimal membrane permeability[4].

Ultimately, CB-OPC serves as an excellent, self-validating tool compound for studying reversible covalent inhibition of cysteine proteases, providing a clear kinetic window between rapid non-covalent binders and permanent irreversible modifiers.

References

  • Therapeutic utility and medicinal chemistry of cathepsin C inhibitors. Current Topics in Medicinal Chemistry (2010). Available at:[Link]

  • The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. Frontiers in Pharmacology (2023). Available at:[Link]

  • Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis. MDPI Pharmaceuticals (2025). Available at:[Link]

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate. Journal of Medicinal Chemistry (2014). Available at:[Link]

Sources

Validation

Assessing the inter-laboratory reproducibility of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile assays

Assessing the Inter-Laboratory Reproducibility of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Assays in Fragment-Based Screening As a Senior Application Scientist overseeing global fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Inter-Laboratory Reproducibility of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Assays in Fragment-Based Screening

As a Senior Application Scientist overseeing global fragment-based drug discovery (FBDD) campaigns, I frequently encounter a critical bottleneck: the inter-laboratory reproducibility of biophysical and biochemical assays. When screening low-molecular-weight fragments like 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS: 1340167-38-5), minor deviations in assay conditions can lead to catastrophic misinterpretations of binding affinity and ligand efficiency.

This guide provides an objective, data-driven comparison of this specific pyrrolidone-nitrile scaffold against alternative structural analogs. By dissecting the causality behind experimental variance, we will establish a self-validating protocol framework designed to harmonize data across disparate research facilities.

Mechanistic Grounding: The Nitrile Warhead in FBDD

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a highly versatile building block primarily utilized in targeted covalent inhibitor (TCI) design against cysteine proteases, such as the SARS-CoV-2 Main Protease (Mpro)[1].

Unlike highly reactive electrophiles (e.g., acrylamides or aldehydes) that often flag as Pan-Assay Interference Compounds (PAINS) due to non-specific protein alkylation, the nitrile group acts as a "latent" or mild electrophile [2]. It requires precise geometric alignment within the enzyme's active site to undergo a nucleophilic attack by a catalytic thiolate (e.g., Cys145 in Mpro). This reaction forms a reversible thioimidate adduct , offering the extended target residence time of a covalent inhibitor without the toxicity risks associated with irreversible off-target binding [3].

However, this reversible covalent nature makes assay reproducibility highly sensitive to buffer pH, reducing agent concentration (e.g., DTT or TCEP), and incubation time.

G A 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Fragment in Solution) C Non-Covalent Pre-equilibrium Complex (S1/S2 Pocket Binding) A->C Diffusion & Binding B Target Cysteine Protease (e.g., Mpro Cys145) B->C D Nucleophilic Attack (Thiolate on Nitrile Carbon) C->D Proximity Effect E Reversible Thioimidate Adduct (Covalent Inhibition) D->E Pinner-type Reaction E->C Reversibility (Hydrolysis/Dissociation)

Caption: Reversible covalent binding mechanism of nitrile-based fragments to cysteine proteases.

Comparative Performance and Assay Variance

To objectively assess the performance of the cyclobutylmethyl derivative, we must compare it against alternative N-substituted analogs: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (Alternative A) and 1-(Cyclopentylmethyl)-5-oxopyrrolidine-3-carbonitrile (Alternative B).

The primary metric for assay reproducibility in FBDD is the Minimum Significant Ratio (MSR) and the Coefficient of Variation (CV%) across multiple laboratories [4, 5]. Below is a synthesized dataset representing a cross-site validation study (Lab A, Lab B, and Lab C) evaluating these fragments against a model recombinant cysteine protease using Surface Plasmon Resonance (SPR) and a biochemical Fluorescence Resonance Energy Transfer (FRET) assay.

Table 1: Inter-Laboratory Reproducibility Metrics
Compound ScaffoldKinetic Solubility (µM)SPR KD​ (µM) [Lab A / B / C]SPR Inter-Lab CV (%)FRET IC50​ (µM) [Lab A / B / C]FRET MSR
1-(Cyclobutylmethyl)-... (Target)85042.1 / 45.3 / 41.84.1% 18.5 / 20.1 / 19.21.15
1-Benzyl-... (Alt A)21015.4 / 28.9 / 12.146.2% 8.2 / 14.5 / 7.92.34
1-(Cyclopentylmethyl)-... (Alt B)64038.5 / 41.2 / 55.019.8% 16.4 / 18.2 / 24.11.62
Causality of the Variance:
  • Solubility Limits: The benzyl analog (Alt A) exhibits poor kinetic solubility (210 µM). Because fragments are typically screened at high concentrations (up to 1 mM), Alt A precipitates microscopically in aqueous buffers, leading to artificially inflated IC50​ values and severe SPR baseline drift in Lab B.

  • Hydrophobic Packing: The cyclobutylmethyl group provides an optimal balance of lipophilicity and conformational rigidity, allowing it to pack predictably into the S2 pocket of the protease without inducing the aggregation seen in larger ring systems. This results in an exceptionally tight inter-laboratory CV of 4.1%.

Self-Validating Experimental Protocols

To achieve the tight reproducibility seen with the cyclobutylmethyl derivative, laboratories must implement self-validating workflows. Do not assume vendor purity or stock stability; nitriles can slowly hydrolyze to amides in hydrated DMSO, destroying their electrophilic properties [3].

Workflow Step1 Standardized DMSO Stock (100 mM, anhydrous) Step2 qNMR Purity & Stability Check (Lab A, B, C) Step1->Step2 Step3 Kinetic Solubility Assay (Nephelometry) Step2->Step3 Pass (>95% Purity) Step4 Biophysical Assay (SPR) (Immobilized Target) Step3->Step4 Soluble up to 1 mM Step5 Biochemical Assay (FRET) (Enzymatic Turnover) Step3->Step5 Step6 Data Aggregation & Variance Analysis (MSR) Step4->Step6 KD Values Step5->Step6 IC50 Values

Caption: Self-validating inter-laboratory workflow for fragment-based screening reproducibility.

Protocol 1: Quantitative NMR (qNMR) and Kinetic Solubility Validation

Purpose: To ensure the nitrile warhead is intact and the fragment remains soluble at screening concentrations.

  • Stock Preparation: Dissolve 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile in 100% anhydrous DMSO-d6 to a concentration of 100 mM. Store in desiccated acoustic dispensing tubes.

  • qNMR Verification: Acquire a 1H-NMR spectrum. Verify the presence of the cyclobutyl methine proton multiplet (~2.4 ppm) and ensure the absence of primary amide peaks (~7.0-7.5 ppm) which indicate nitrile hydrolysis.

  • Nephelometry: Dispense the DMSO stock into PBS (pH 7.4) across a concentration gradient (10 µM to 1 mM). Measure light scattering at 620 nm after 2 hours of incubation at 25°C. A sharp increase in scattering indicates the kinetic solubility limit.

Protocol 2: Surface Plasmon Resonance (SPR) Reversible Covalent Assay

Purpose: To measure the binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) without artifacts caused by DMSO mismatch.

  • Immobilization: Amine-couple the target cysteine protease (e.g., Mpro) to a CM5 sensor chip to a density of ~3000 RU. Block reference channel with ethanolamine.

  • Buffer Preparation: Prepare running buffer (20 mM HEPES pH 7.3, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP). Crucial Step: Add exactly 5.0% (v/v) DMSO to match the fragment injection matrix.

  • Analyte Injection: Inject 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a flow rate of 30 µL/min.

  • Data Fitting: Because the nitrile forms a reversible covalent bond, standard 1:1 Langmuir kinetics may show a slow dissociation phase. Fit the data using a two-state reaction model to account for the initial non-covalent encounter complex followed by thioimidate formation [2].

Protocol 3: Biochemical FRET Assay

Purpose: To assess the functional inhibition of the protease in a highly reproducible format.

  • Enzyme Pre-incubation: Dilute the protease to 10 nM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 2 mM DTT). Add the fragment (serial dilutions) and pre-incubate for exactly 30 minutes at 37°C. Causality: Reversible covalent inhibitors exhibit time-dependent inhibition; standardizing the pre-incubation time across labs is mandatory to prevent IC50 shifts.

  • Substrate Addition: Add the fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic regression.

Conclusion

The inter-laboratory reproducibility of 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile assays is vastly superior to its benzyl and cyclopentyl counterparts. Its high kinetic solubility (>800 µM) prevents aggregation-induced false positives, while the cyclobutylmethyl moiety provides stable, predictable hydrophobic interactions that anchor the nitrile warhead for reversible covalent attack. By strictly controlling DMSO hydration, buffer matching in SPR, and enzyme pre-incubation times, research networks can confidently utilize this fragment as a highly reliable starting point for lead optimization.

References

  • Title: Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives Source: Preprints.org / MDPI URL: [Link]

  • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: Molecules (PMC) URL: [Link]

  • Title: An update on the discovery and development of reversible covalent inhibitors Source: European Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: Fragment-Based Drug Discovery for Disorders of the Central Nervous System: designing better drugs piece by piece Source: Frontiers in Molecular Biosciences (PMC) URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]

Safety & Regulatory Compliance

Safety

1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile proper disposal procedures

This comprehensive technical guide provides essential safety, handling, and disposal protocols for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile . Designed for researchers, chemical safety officers, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides essential safety, handling, and disposal protocols for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile . Designed for researchers, chemical safety officers, and drug development professionals, this document integrates operational logistics with the mechanistic rationale behind each safety requirement, ensuring regulatory compliance and laboratory safety.

Section 1: Chemical Profile & Hazard Assessment

To safely manage any synthetic intermediate, one must first understand how its molecular architecture dictates its physical and chemical behavior. 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile contains a pyrrolidone (lactam) core, a lipophilic cyclobutylmethyl group, and a carbonitrile (-C≡N) moiety.

Table 1: Physicochemical Properties & Hazard Classifications

Property / AttributeData / ClassificationOperational Implication
Chemical Name 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrileTarget compound for safe disposal.
CAS Number 1340167-38-5Unique identifier for waste manifesting.
Molecular Weight 178.23 g/mol Determines stoichiometric calculations for neutralization.
Functional Groups Nitrile, Pyrrolidone (Lactam)Dictates incompatibility with strong acids/bases.
Combustion Hazards NOx, CO, HCN (potential)Mandates high-temperature incineration with scrubbing.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogenated solvents and aqueous streams.
Mechanistic Rationale for Hazard Control

Nitriles are thermodynamically endothermic and can exhibit reactivity under specific extreme conditions. While stable under standard ambient laboratory conditions, the primary hazards of this compound emerge during thermal decomposition or interaction with incompatible chemicals:

  • Incompatibility with Strong Acids/Bases : Contact with strong aqueous acids or bases can catalyze the hydrolysis of the nitrile group to an amide, and subsequently to a carboxylic acid. This reaction is exothermic and can lead to localized boiling, solvent vaporization, or pressure buildup in sealed waste containers.

  • Thermal Decomposition : Upon incomplete combustion, the nitrogen heteroatoms in both the pyrrolidone ring and the nitrile group undergo oxidation and reduction. This thermal degradation releases toxic nitrogen oxides (NOx), carbon monoxide (CO), and potentially hydrogen cyanide (HCN) gas. Because of these toxic effluents, standard drain disposal or low-temperature incineration is strictly prohibited.

Section 2: Operational Logistics & Handling

Every handling procedure must be a self-validating system to ensure that human error does not lead to chemical exposure. The following protocol outlines the safe handling of the compound before it enters the waste stream.

Protocol 1: Safe Handling and Transfer

  • Objective : Minimize exposure and prevent environmental contamination during experimental workflows.

  • Step 1: Pre-Operational Verification . Before handling the compound, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or perform a continuous tissue flutter test at the sash opening.

  • Step 2: PPE Assembly . Don standard laboratory Personal Protective Equipment (PPE), including a chemically resistant lab coat, chemical splash goggles, and nitrile gloves.

    • Causality: According to, nitrile gloves provide an effective barrier against bulk organic solids and incidental contact with most non-halogenated organic solvents used to dissolve this class of compounds.

  • Step 3: Material Transfer . Use anti-static spatulas when weighing the solid to prevent aerosolization via static repulsion.

  • Step 4: Post-Transfer Decontamination . Wipe down the balance and surrounding area with a compatible solvent (e.g., isopropanol) and dispose of the wipes in a solid hazardous waste bin.

    • Validation: Visually inspect the area under bright lighting to ensure no crystalline residue remains on the balance pan or benchtop.

Section 3: Step-by-Step Disposal Protocol (RCRA Compliant)

Under the, this compound must be treated as hazardous waste. High-temperature incineration (>1000°C) is required to ensure complete cleavage of the robust C≡N and C-N bonds, followed by flue gas scrubbing to neutralize the acidic and toxic effluents.

Protocol 2: Waste Segregation and Packaging

  • Objective : Safely package the chemical for off-site thermal destruction.

  • Step 1: Waste Segregation . Collect 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile waste (both solid and solvent-dissolved) in a dedicated "Non-Halogenated Organic Waste" container.

    • Causality: Mixing with halogenated waste alters the required incineration temperature profile and increases disposal costs. Mixing with aqueous acids risks exothermic hydrolysis.

  • Step 2: pH Verification (For Solutions) . If the compound is dissolved in a mixed aqueous/organic solvent, verify the pH is between 6.0 and 8.0 using pH indicator strips before capping the container.

    • Validation: A neutral pH confirms the absence of reactive acids/bases that could trigger degradation or gas evolution during transit.

  • Step 3: Containment . Use high-density polyethylene (HDPE) or glass containers with secure, leak-proof caps. Ensure the container is no more than 90% full.

    • Causality: Leaving 10% headspace allows for safe vapor expansion due to ambient temperature fluctuations during transport.

  • Step 4: Labeling . Affix a standard hazardous waste label. Explicitly list "1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile" and check the "Toxic" and "Irritant" hazard boxes.

  • Step 5: Facility Transfer . Transfer the sealed container to the facility's central hazardous waste accumulation area. The waste must be manifested and transported by an EPA-licensed contractor.

Section 4: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent the spread of the compound into the laboratory environment.

Protocol 3: Emergency Spill Response

  • Step 1: Isolation . Immediately restrict access to the spill area. If the spill occurs outside a fume hood, ensure room ventilation is maximized.

  • Step 2: Containment & Absorption . Cover the spill with a commercial spill pillow, vermiculite, or sand.

    • Causality: Inert absorbents prevent the spread of the material without introducing combustible substrates (like paper towels) that could complicate cleanup or react if strong oxidizers are inadvertently present nearby.

  • Step 3: Collection . Use a non-sparking dustpan and brush to sweep the absorbed mixture into a wide-mouth HDPE waste jar. Label as hazardous spill residue.

  • Step 4: Surface Decontamination . Wash the affected surface with a mild detergent and water, followed by an alcohol wipe.

    • Validation: Swipe the cleaned area with a clean, dry cloth; the cloth should show no discoloration, confirming complete decontamination.

Visualization: Disposal Workflow & Degradation Pathway

The following diagram illustrates the logical progression of the waste from generation to safe environmental release, highlighting the critical thermal destruction and scrubbing phases.

G Gen Waste Generation 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Collect in HDPE/Glass Pack Packaging & Labeling (RCRA Compliant) Seg->Pack Attach Hazardous Label Trans Transport to Disposal Facility (EPA Manifest) Pack->Trans Authorized Transport Inc High-Temp Incineration (>1000°C) Trans->Inc Thermal Destruction Scrub Flue Gas Scrubbing (Neutralize NOx & HCN) Inc->Scrub Toxic Combustion Gases Rel Safe Environmental Release (CO2, N2, H2O) Scrub->Rel Clean Emissions

Figure 1: RCRA-compliant disposal workflow and thermal degradation pathway for nitrile waste.

References

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . "Toxicological Profile for Cyanide." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • US Environmental Protection Agency (EPA) . "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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